4-(3-BOC-Aminophenyl)phenol
Description
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Properties
IUPAC Name |
tert-butyl N-[3-(4-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-6-4-5-13(11-14)12-7-9-15(19)10-8-12/h4-11,19H,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVLITKIBPWKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-25-1 | |
| Record name | Carbamic acid, N-(4′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Bifunctional Biaryl Intermediate
An In-depth Technical Guide to 4-(3-BOC-Aminophenyl)phenol: A Core Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel therapeutics often hinges on the strategic design and synthesis of complex molecules. Intermediates that offer both a privileged core structure and versatile functional handles are invaluable assets in this endeavor. This compound, also known as tert-butyl (3-(4-hydroxyphenyl)phenyl)carbamate (CAS No. 1261958-25-1), has emerged as a significant building block for precisely these reasons.[1]
This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, detail a robust synthetic protocol grounded in established catalytic methods, and illuminate its strategic applications as a bifunctional scaffold in the synthesis of advanced pharmaceutical candidates. The inherent value of this molecule lies in its biphenyl core, a recurring and effective motif in pharmacologically active compounds, combined with the orthogonally protected amine and a reactive phenol, allowing for sequential and controlled chemical modifications.[2]
Part 1: Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis, including reaction setup, purification, and storage.
Structural and Molecular Data
The structure of this compound features a biphenyl system where one ring is substituted with a phenolic hydroxyl group and the other with a tert-butoxycarbonyl (BOC) protected amine. This BOC group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of its synthetic utility.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Researchers should adapt it based on laboratory-specific conditions and safety assessments.
Materials:
-
tert-butyl (3-bromophenyl)carbamate (1.0 eq)
-
(4-hydroxyphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl (3-bromophenyl)carbamate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to 90-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Part 3: Strategic Applications in Medicinal Chemistry
The synthetic value of this compound lies in the differential reactivity of its two functional groups. The BOC-protected amine is stable to many reaction conditions used to modify the phenol, while the phenol's acidity allows for its selective functionalization.
Orthogonal Functionalization Strategy
This molecule is an ideal substrate for building molecular complexity in a controlled, stepwise manner.
Sources
commercial availability of 4-(3-BOC-Aminophenyl)phenol
An In-depth Technical Guide to 4-(3-BOC-Aminophenyl)phenol for Advanced Research & Development
Abstract
This technical guide provides an in-depth analysis of this compound, a key building block in modern medicinal chemistry and drug discovery. The document details its chemical identity, commercial availability, and typical quality specifications for procurement. Furthermore, it offers expert insights into its primary applications, particularly as a versatile intermediate in the synthesis of complex pharmaceutical agents. A representative synthetic methodology via Suzuki-Miyaura cross-coupling is outlined, explaining the rationale behind the protocol. Finally, a standardized protocol for analytical characterization using High-Performance Liquid Chromatography (HPLC) is provided to ensure quality control and experimental reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for their R&D pipelines.
Chemical Identity and Core Properties
This compound, systematically named tert-butyl (3-(4-hydroxyphenyl)phenyl)carbamate, is a bifunctional organic molecule. It incorporates a biphenyl scaffold, a key feature in many biologically active compounds, with two critical, orthogonally protected functional groups: a phenol (hydroxyl group) and a tert-butoxycarbonyl (BOC) protected aniline (amino group). This structure makes it an exceptionally valuable intermediate. The BOC group provides a stable, acid-labile protecting group for the amine, allowing for selective reaction at the phenolic hydroxyl group.
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1261958-25-1 | [1][2] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| Appearance | Typically an off-white to light-colored solid | General chemical knowledge |
| Storage | Sealed in a dry environment at room temperature |[1] |
Commercial Availability and Procurement
This compound is readily available for research and development purposes from several specialized chemical suppliers. Procurement in quantities ranging from grams to kilograms is feasible, supporting projects from initial screening to pilot-scale synthesis. When sourcing this material, it is critical to verify the purity specifications to ensure the reliability of subsequent experimental outcomes.
Representative Commercial Suppliers:
| Supplier | Purity Specification (Typical) | Availability |
|---|---|---|
| Sigma-Aldrich | ≥95% | Research quantities |
| BLD Pharm | ≥97% (or as specified by batch) | Research to bulk quantities[1] |
| Other Fine Chemical Vendors | Varies (typically ≥95%) | Custom synthesis and catalog availability |
Note: Availability and purity may vary. Researchers should always request a batch-specific Certificate of Analysis (CoA) before purchase.
Core Applications in Drug Discovery
The utility of this compound stems from its role as a versatile building block. The BOC-protected amine and the free phenol allow for sequential, directed chemical modifications.
-
Synthesis of Kinase Inhibitors: The biphenyl-phenol moiety is a common scaffold in various kinase inhibitors. The phenolic oxygen can be functionalized, for instance, through etherification, to introduce side chains that target the hinge region or other binding pockets of a kinase.
-
Development of PROTACs: In the field of targeted protein degradation, this molecule can serve as a precursor to warheads or linkers for Proteolysis Targeting Chimeras (PROTACs). After further modification, the phenolic group can be used as an attachment point for a linker connected to an E3 ligase-recruiting element.
-
General Medicinal Chemistry: The structure is a valuable starting point for creating libraries of compounds for high-throughput screening. The distinct reactivity of the two functional groups allows for diverse derivatization pathways.[3]
The logical workflow for utilizing this intermediate is depicted below.
Caption: Synthetic workflow using this compound.
Synthetic Overview: The Suzuki-Miyaura Coupling
From a retrosynthetic perspective, the most logical and industrially scalable method for preparing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust way to form the central carbon-carbon bond of the biphenyl system.[4] The reaction involves coupling an aryl boronic acid (or ester) with an aryl halide, catalyzed by a palladium complex.
The preferred pathway involves coupling tert-butyl (3-bromophenyl)carbamate with (4-hydroxyphenyl)boronic acid. This route is often chosen because it introduces the necessary BOC protecting group at an early stage.
Sources
An In-depth Technical Guide to the Solubility of 4-(3-BOC-Aminophenyl)phenol in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3-BOC-Aminophenyl)phenol (CAS 1261958-25-1), a key building block in medicinal chemistry and organic synthesis. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties. We dissect the influence of its constituent functional groups—the phenolic hydroxyl, the BOC-protected amine, and the biphenyl core—on its interactions with various classes of organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate reliable data for applications ranging from reaction optimization and purification to pre-formulation studies.
Introduction to this compound
This compound is a bifunctional organic molecule of significant interest in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its structure features a polar, acidic phenolic group and a lipophilic tert-butyloxycarbonyl (BOC) protected amine on a rigid biphenyl scaffold. This unique combination of functional groups presents both opportunities and challenges for the synthetic chemist.
Understanding the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics, is the cornerstone of purification techniques like crystallization, and serves as a critical parameter in the early stages of drug formulation. This guide provides researchers with the theoretical foundation and practical methodology to confidently assess and leverage the solubility profile of this compound.
Physicochemical Analysis and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[2] The structure of this compound contains distinct regions of varying polarity, leading to a nuanced solubility profile.
Molecular Structure Analysis
-
Phenolic Hydroxyl (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. It imparts a weakly acidic character, allowing for salt formation in the presence of a strong base.
-
BOC-Protected Amine (-NH-BOC): The amide-like linkage contains a hydrogen bond donor (N-H) and two acceptors (C=O oxygens). The bulky, nonpolar tert-butyl group provides significant steric hindrance and increases the molecule's lipophilicity.
-
Biphenyl Core: This large aromatic system is nonpolar and rigid, contributing significantly to the van der Waals forces and potentially engaging in π-π stacking interactions. It is the primary driver for solubility in less polar solvents and a limiting factor for solubility in highly polar solvents.
Predicted Interactions with Solvent Classes
The interplay of these functional groups allows us to predict the solubility behavior in common organic solvents.
Caption: Predicted intermolecular forces between this compound and solvent classes.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in any experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High to Very High | Strong hydrogen bond accepting capabilities and high polarity effectively solvate both the phenolic and BOC-amine groups.[3][4] |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but the large, nonpolar biphenyl core limits high solubility compared to smaller alcohols.[5][6] |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF can accept hydrogen bonds but has a lower polarity, offering a balance for dissolving both polar and nonpolar moieties. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Intermediate polarity can solvate the molecule, but lacks strong hydrogen bonding capabilities. Often used in synthesis.[7] |
| Aromatic | Toluene | Low | The aromatic nature of toluene can interact favorably with the biphenyl core, but it is insufficient to overcome the polarity of the functional groups. |
| Alkanes | Hexane, Heptane | Insoluble | As nonpolar solvents, they cannot effectively solvate the polar hydroxyl and BOC-amine functional groups.[2] |
Experimental Determination of Solubility
Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[2]
Principle of the Method
An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured.
Step-by-Step Protocol
-
Preparation: Add an excess of this compound to a series of vials, each containing a known volume of a different organic solvent. Causality Note: Using an excess ensures that the resulting solution is saturated, which is the definition of solubility at that temperature.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate equipped with a temperature-controlled bath (e.g., 25 °C). Agitate the mixtures for a minimum of 24 hours. Causality Note: A prolonged equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium, preventing an underestimation of solubility.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the filtrate into a clean, pre-weighed vial. Causality Note: Filtration is a critical self-validating step to ensure that no microscopic solid particles are carried over, which would artificially inflate the measured concentration.
-
Solvent Evaporation: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.
-
Calculation: Weigh the vial again to determine the mass of the dissolved solid. Solubility is calculated as:
-
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent sampled in mL)
-
Alternatively, using masses: Solubility ( g/100g solvent) = [(Mass of filtrate - Mass of vial) / (Mass of filtrate - Mass of dissolved solid - Mass of vial)] * 100
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Practical Implications in Drug Development
-
Synthesis and Work-up: The predicted high solubility in polar aprotic solvents like DMF or acetone suggests they are good candidates for reaction media. Conversely, the low solubility in nonpolar solvents like heptane makes them excellent anti-solvents for precipitating the product during purification. The acidic nature of the phenol allows for extractive work-up; the compound will move into an aqueous basic phase (e.g., 5% NaOH), leaving non-acidic impurities in the organic layer.[8][9]
-
Purification: The moderate solubility in alcohols and chlorinated solvents suggests these are prime candidates for developing recrystallization protocols. A successful recrystallization requires a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Formulation: For pre-formulation, understanding the solubility in pharmaceutically acceptable solvents is key.[7] The data generated using the protocol above provides foundational knowledge for developing liquid formulations or for dissolution testing of solid dosage forms.
Conclusion
References
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- Title: Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants Source: PubMed Central URL
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- Source: Cengage Learning (adapted)
- Title: 4-Aminophenol Source: Wikipedia URL
- Title: 4-Aminophenol | C6H7NO Source: PubChem URL
- Title: 4-(3-BOC-Aminophenyl)
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An In-depth Technical Guide to the Stability and Storage of 4-(3-BOC-Aminophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Critical Nature of 4-(3-BOC-Aminophenyl)phenol Stability
This compound, a bifunctional molecule incorporating a tert-butyloxycarbonyl (BOC) protected amine and a phenolic hydroxyl group, is a valuable intermediate in pharmaceutical synthesis. Its unique structure allows for selective chemical modifications, making it a key building block in the development of novel therapeutics. However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. Ensuring the chemical integrity of this compound through appropriate storage and handling is paramount to the success and reproducibility of research and development endeavors.
This technical guide provides a comprehensive overview of the stability profile of this compound, delving into its potential degradation mechanisms, recommended storage conditions, and analytical methodologies for purity assessment. By understanding the chemical liabilities of this molecule, researchers can implement strategies to mitigate degradation, thereby ensuring the quality and reliability of their starting materials and the ultimate success of their synthetic campaigns.
Chemical Stability Profile: A Tale of Two Functional Groups
The stability of this compound is intrinsically linked to the chemical properties of its two key functional groups: the BOC-protected amine and the phenol.
The BOC-Protected Amine: A Guardian Against Basicity, A Target for Acidity
The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis due to its general stability under basic and nucleophilic conditions.[1] This stability, however, is contrasted by its lability in the presence of acid.[2] Deprotection is typically achieved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[2]
Key Stability Considerations for the BOC Group:
-
Acid Sensitivity: Exposure to acidic environments, even mild ones, can lead to the cleavage of the BOC group, yielding the free amine, 3-(4-hydroxyphenyl)aniline, isobutylene, and carbon dioxide. This degradation is often irreversible and can lead to the formation of impurities that may interfere with subsequent reactions.
-
Thermal Lability: While generally stable at moderate temperatures, prolonged exposure to high temperatures (above 100-150°C) can induce thermal decomposition of the BOC group, again resulting in the free amine.[3]
The Phenolic Moiety: A Target for Oxidation
The phenolic hydroxyl group is susceptible to oxidation, a process that can be initiated by exposure to air (oxygen), light, and trace metal impurities.[4] This oxidative degradation can lead to the formation of colored impurities, primarily quinone and quinone-imine type structures, which can significantly impact the purity and appearance of the material.
Key Stability Considerations for the Phenol Group:
-
Oxidative Degradation: In the presence of oxygen, the phenol can be oxidized to a phenoxyl radical, which can then undergo further reactions to form colored quinoidal species. This process can be accelerated by light and heat.
-
pH Sensitivity: The stability of phenolic compounds can be pH-dependent.[5][6] In alkaline conditions, the formation of the phenoxide ion can increase the susceptibility to oxidation.
Potential Degradation Pathways of this compound
The bifunctional nature of this compound gives rise to several potential degradation pathways that can occur independently or in concert.
Figure 1: Potential degradation pathways for this compound.
Recommended Storage and Handling Procedures
Based on the chemical liabilities of this compound, the following storage and handling procedures are recommended to maintain its integrity:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider temperatures at or below -20°C. | Lower temperatures slow down the rates of both potential acid-catalyzed hydrolysis and oxidative degradation. The mention of "cold-chain transportation" by some suppliers suggests that temperature control during transit is crucial to prevent degradation before the product reaches the end-user. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation of the phenolic moiety. |
| Light | Protect from light by storing in an amber vial or in a dark location. | Light can provide the energy to initiate photo-oxidative degradation pathways. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents the ingress of moisture, which could contain dissolved acidic or basic impurities that can catalyze degradation. |
| pH | Avoid contact with acidic or basic substances. | The BOC group is labile to acid, and the phenol group's susceptibility to oxidation can be enhanced in basic conditions. |
Analytical Methods for Purity Assessment and Stability Testing
To ensure the quality of this compound, robust analytical methods are essential for purity determination and the detection of potential degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and quantifying any degradation products.
A General-Purpose HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 6.3) and acetonitrile is often effective.[7]
-
Detection: UV detection at a wavelength where both the parent compound and potential impurities have significant absorbance (e.g., 225 nm) is recommended.[7]
-
Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method should then be optimized to resolve the parent peak from all significant degradation product peaks.
Figure 2: Workflow for a forced degradation study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of this compound and its degradation products.
-
¹H NMR: Can be used to monitor the disappearance of the parent compound's signals and the appearance of new signals corresponding to degradation products. For example, the loss of the characteristic tert-butyl signal of the BOC group would indicate deprotection.
-
¹³C NMR: Provides complementary structural information.
-
2D NMR Techniques (COSY, HSQC, HMBC): Can be employed for the unambiguous structural assignment of unknown degradation products.[8]
Conclusion: A Proactive Approach to Ensuring Compound Integrity
The stability of this compound is a critical factor that can significantly impact the outcomes of research and drug development projects. By understanding its inherent chemical liabilities—namely the acid-sensitivity of the BOC group and the oxidative susceptibility of the phenol moiety—scientists can implement appropriate storage and handling protocols to preserve its purity and integrity. The use of robust analytical methods, such as stability-indicating HPLC and NMR spectroscopy, is essential for monitoring the quality of this key synthetic intermediate. A proactive and informed approach to the stability and storage of this compound will ultimately contribute to more reliable and reproducible scientific results.
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PubMed. (2007). Biological stability of polyurethane modified with covalent attachment of di-tert-butyl-phenol. Journal of Biomedical Materials Research Part A, 82(4), 849-857. [Link]
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BIOFOUNT. (n.d.). 1261958-25-1|this compound. [Link]
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Pharmaffiliates. (n.d.). CAS NO : 6358-03-8 | Chemical Name : 4-((4-aminophenyl)amino)phenol. [Link]
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MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 24(5), 884. [Link]
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ACS Publications. (2022). Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ACS Applied Polymer Materials, 4(9), 6529–6538. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(3-BOC-Aminophenyl)phenol
Foreword
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of molecular building blocks is paramount. 4-(3-BOC-Aminophenyl)phenol serves as a critical intermediate, prized for its bifunctional nature—a nucleophilic phenol and a protected aniline—allowing for sequential, controlled chemical modifications. The verification of its identity and purity, therefore, is the foundational step upon which all subsequent research is built.
This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a readily available reagent, its comprehensive spectral data is often assumed but seldom collated and interpreted in a single, accessible resource. Here, we move beyond a simple data sheet. We will dissect the anticipated spectra, explaining the rationale behind the expected chemical shifts and absorption frequencies based on first principles and comparative data from analogous structures. This document is designed for the practicing researcher, offering not just data, but a framework for interpretation and validation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and identify the electronic nature of each functional group.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons. For this compound, we can predict the key resonances by analyzing its constituent parts: the BOC-protected aminophenyl ring and the hydroxyphenyl ring.
The following diagram illustrates the distinct proton environments within the molecule. The analysis of the aromatic region, in particular, relies on understanding the electronic effects (donating/withdrawing) of the substituents on the chemical shifts of the ring protons.
Caption: Predicted proton environments in this compound.
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| Hₐ | -NH -BOC | ~6.4-6.8 | Broad Singlet (bs) | 1H | The carbamate N-H proton is typically a broad singlet due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. Its chemical shift is similar to that seen in related BOC-protected anilines.[1] |
| Hₓ | -OH | ~4.8-5.2 | Broad Singlet (bs) | 1H | The phenolic proton resonance is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it might appear around this region.[1] |
| Hₘ | Ar-H | ~7.3-7.5 | Doublet (d) | 2H | These protons are ortho to the hydroxyl group, which is an electron-donating group, but are part of a biphenyl system. They are expected to appear as a doublet due to coupling with Hₙ.[2] |
| Hₙ | Ar-H | ~6.8-7.0 | Doublet (d) | 2H | These protons are meta to the hydroxyl group. The -OH group's strong electron-donating effect shields these protons, shifting them upfield relative to benzene (7.34 ppm). They appear as a doublet from coupling to Hₘ.[2] |
| Ar-H | Ar-H | ~7.1-7.6 | Multiplet (m) | 4H | The four protons on the 3-aminophenyl ring exhibit a more complex splitting pattern due to their varied electronic environments and coupling with each other. They would appear as a complex multiplet in this region. |
| Hₑ | -C(CH ₃)₃ | ~1.5 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. This is a highly characteristic signal for the BOC protecting group.[1] |
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ will allow for clear observation of exchangeable -OH and -NH protons, whereas CDCl₃ is a standard for general organic characterization.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K) for 5-10 minutes.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) to ensure full relaxation of the protons between pulses.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS or residual solvent peak.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.
| Carbon Type | Predicted δ (ppm) | Rationale & Comparative Insights |
| C =O (BOC) | ~153 | The carbonyl carbon of the carbamate group is significantly deshielded and is a key identifier for the BOC group.[1] |
| C -O (Phenol) | ~155 | The carbon atom directly attached to the phenolic oxygen is deshielded due to the electronegativity of oxygen.[3] |
| Ar-C (Substituted) | ~130-145 | The four quaternary aromatic carbons (C-N, C-C bond, and the two carbons para to these) will have distinct chemical shifts in this range, influenced by their substituents. |
| Ar-C H | ~115-130 | Aromatic C-H carbons appear in this characteristic region. Due to the molecule's asymmetry, up to 8 distinct signals are expected. The carbons on the phenol ring will be influenced by the strong electron-donating -OH group.[3][4] |
| C (CH₃)₃ (BOC) | ~80 | The quaternary carbon of the tert-butyl group is a characteristic signal for the BOC protecting group.[1] |
| C(C H₃)₃ (BOC) | ~28 | The methyl carbons of the tert-butyl group are highly shielded and appear far upfield, giving a strong, sharp signal.[1] |
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
-
Instrument Setup (for a 100 MHz Spectrometer):
-
Use the same lock and shim settings from the ¹H experiment.
-
Select a standard ¹³C pulse program, typically with proton decoupling (e.g., zgpg30) to ensure each unique carbon appears as a singlet.
-
-
Data Acquisition:
-
Set a wide spectral width (e.g., 0 to 200 ppm) to encompass all possible carbon resonances.
-
A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is standard.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and calibration).
-
Note that peak integration in standard ¹³C NMR is not quantitative.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Logical Framework for IR Analysis
The key to interpreting the IR spectrum of this compound is to identify the characteristic absorption bands for each of its functional groups.
Caption: Relationship between functional groups and IR absorption regions.
Predicted IR Absorption Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Comparative Insights |
| ~3550–3200 | O-H Stretch | Phenol | Strong, Broad | The broadness of this peak is a classic indicator of hydrogen bonding associated with the hydroxyl group.[5][6] |
| ~3400–3300 | N-H Stretch | Carbamate | Medium, Sharp | The N-H stretch of a secondary carbamate typically appears as a relatively sharp peak in this region.[7] |
| ~3100–3000 | C-H Stretch | Aromatic | Medium-Weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized.[6] |
| <3000 | C-H Stretch | Aliphatic (BOC) | Medium | Absorptions from the methyl groups of the BOC substituent will appear just below 3000 cm⁻¹. |
| ~1700 | C=O Stretch | Carbamate (BOC) | Strong, Sharp | The carbonyl stretch of the carbamate is one of the most intense and easily identifiable peaks in the spectrum. Its exact position can be influenced by conjugation and hydrogen bonding. |
| ~1600, ~1500 | C=C Stretch | Aromatic Rings | Medium-Strong | These two peaks are characteristic of the carbon-carbon stretching vibrations within the benzene rings. |
| ~1220 | C-O Stretch | Phenol | Strong | The stretching vibration of the aromatic C-O bond in phenols is typically strong and found in this region.[6] |
| ~1160 | C-O Stretch | Carbamate | Strong | The carbamate functional group also possesses a strong C-O stretching band. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a common and convenient method for acquiring IR spectra of solid samples.
-
Sample Preparation:
-
No special preparation is needed. A small amount of the solid this compound powder is sufficient.
-
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
-
Data Acquisition:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum.
-
Label the significant peaks and compare them to the predicted values to confirm the presence of the key functional groups.
-
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy offers a self-validating system for confirming the molecular structure. The characteristic singlet of the nine tert-butyl protons in the ¹H NMR, the carbamate carbonyl signal around 153 ppm in the ¹³C NMR, and the strong C=O stretch near 1700 cm⁻¹ in the IR spectrum are all definitive markers for the BOC protecting group. Concurrently, the signals corresponding to the two distinct aromatic rings and the phenolic hydroxyl group confirm the core bifunctional structure. For any researcher utilizing this important building block, a thorough understanding and application of these analytical techniques are essential for ensuring the integrity of their starting materials and the success of their scientific endeavors.
References
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key intermediate 4-(3-BOC-Aminophenyl)phenol in medicinal chemistry
An In-depth Technical Guide to the Synthesis and Application of 4-(3-BOC-Aminophenyl)phenol in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key medicinal chemistry intermediate, This compound , also known as tert-butyl (3'-(hydroxy)-[1,1'-biphenyl]-4-yl)carbamate. We delve into the strategic importance of this bifunctional molecule, detailing its primary synthetic routes with a focus on palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into reaction optimization, characterization, and purification. Detailed, step-by-step protocols are provided, alongside a discussion of the molecule's versatile applications as a scaffold in modern drug discovery, enabled by the orthogonal reactivity of its phenolic hydroxyl and protected aniline functionalities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of medicinal chemistry, the development of complex molecular architectures often relies on a toolkit of versatile, well-behaved chemical intermediates. This compound is a prime example of such a building block. Its structure is deceptively simple, yet it masterfully combines three critical features for drug design:
-
A Biphenyl Core: This motif is a prevalent scaffold in pharmaceuticals, offering a rigid yet tunable framework that can effectively orient functional groups for optimal interaction with biological targets.
-
A Phenolic Hydroxyl Group: Phenols are a recurring feature in FDA-approved drugs, capable of acting as hydrogen bond donors and acceptors, and serving as a key anchor point for receptor binding.[1] Furthermore, the hydroxyl group is a versatile chemical handle for modifications such as etherification or esterification to modulate physicochemical properties.[2][3]
-
A BOC-Protected Aniline: The tert-butyloxycarbonyl (BOC) group provides robust protection for the aniline nitrogen.[4][5] This allows for selective chemistry to be performed at other sites on the molecule, most notably the phenol. The BOC group's lability under mild acidic conditions ensures the aniline can be unmasked at a later synthetic stage for subsequent functionalization, such as amidation or N-arylation.[6][7]
This strategic combination of a stable core with two orthogonally reactive functional groups makes this compound an invaluable precursor for building libraries of diverse compounds and for the targeted synthesis of high-value pharmaceutical agents.
Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling
The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing the this compound backbone. Among the arsenal of modern synthetic methods, the Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and widely adopted strategy for this transformation.[8][9] Its advantages include mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-containing byproducts.[6]
The synthesis can be approached from two logical retrosynthetic pathways:
-
Route A: Coupling of a (3-BOC-aminophenyl)boronic acid derivative with a 4-halophenol.
-
Route B: Coupling of a (4-hydroxyphenyl)boronic acid with a tert-butyl (3-halophenyl)carbamate.
Route B is often preferred as it utilizes commercially available (4-hydroxyphenyl)boronic acid and a stable, easily prepared BOC-protected haloaniline. This approach strategically installs the protecting group early, streamlining the synthetic sequence.
Causality in Reaction Design: Optimizing the Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling is not accidental; it is a direct result of the careful selection of each component. The choice of catalyst, ligand, base, and solvent system synergistically dictates reaction efficiency, yield, and purity.
| Parameter | Selection | Rationale & Field-Proven Insights |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) or Preformed Pd-NHC catalysts (e.g., XPhos Pd G2) | While traditional catalysts like Pd(PPh₃)₄ are effective, modern precatalysts offer superior air and moisture stability, leading to more consistent results.[8] Pd(OAc)₂ is a cost-effective choice that forms the active Pd(0) species in situ. |
| Ligand | Buchwald phosphine ligands (e.g., XPhos, SPhos) | These bulky, electron-rich phosphine ligands are critical. They stabilize the palladium center, promote the crucial oxidative addition step with the aryl halide, and facilitate the final reductive elimination to form the desired C-C bond, often leading to higher yields and faster reaction times.[10] |
| Base | Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) | The base is essential for activating the boronic acid component by forming a more nucleophilic boronate species. K₃PO₄ is often a superior choice to K₂CO₃ in many modern protocols, as it can accelerate the reaction and is less likely to cause side reactions like ester hydrolysis.[8] |
| Solvent System | Toluene/Water or Dioxane/Water | A biphasic solvent system is typically employed. The organic solvent (toluene, dioxane) solubilizes the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base and the boronic acid salt, facilitating the transmetalation step at the interface. |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.
Protocol 1: Synthesis of tert-butyl (3-bromophenyl)carbamate
This initial step prepares one of the key coupling partners.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq). Dissolve it in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.[11] Follow this with the addition of a base, such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography on silica gel to yield the pure tert-butyl (3-bromophenyl)carbamate.
Protocol 2: Suzuki-Miyaura Synthesis of this compound
This protocol details the core C-C bond formation.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add tert-butyl (3-bromophenyl)carbamate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)).
-
Degassing: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality: This step is critical. The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for catalytic activity and reproducibility.[13]
-
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene and Water) via syringe.
-
Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Physicochemical Properties & Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Property | Value | Method |
| CAS Number | 1261958-25-1 | - |
| Molecular Formula | C₁₇H₁₉NO₃ | Mass Spectrometry |
| Molecular Weight | 285.34 g/mol | Mass Spectrometry |
| Appearance | Off-white to light brown solid | Visual Inspection |
| Melting Point | Varies based on purity | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in methanol, ethyl acetate, DCM; Slightly soluble in water.[14] | Experimental Observation |
| ¹H NMR | Consistent with structure (aromatic protons, singlet for BOC group, broad singlets for -OH and -NH) | Nuclear Magnetic Resonance |
| ¹³C NMR | Consistent with structure (aromatic carbons, BOC carbonyl, quaternary BOC carbon) | Nuclear Magnetic Resonance |
Applications in Medicinal Chemistry: A Bifunctional Linchpin
The synthetic utility of this compound arises from the ability to selectively functionalize its two key reactive sites.
Reactions at the Phenolic Hydroxyl Group
With the amine protected, the phenol is free to act as a nucleophile. This allows for a range of transformations:
-
Etherification (Williamson Synthesis): Reacting the phenol with an alkyl halide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) yields various phenyl ethers. This is a common strategy to explore new interactions with a target protein or to improve pharmacokinetic properties.
-
Esterification: Acylation with an acid chloride or anhydride yields a phenyl ester. This can be used to introduce new functional groups or to create a prodrug that is later hydrolyzed in vivo.
Deprotection and Reactions at the Aniline Nitrogen
The BOC group is reliably cleaved under mild acidic conditions, which typically do not affect other functional groups like ethers or esters.[12][15]
-
Deprotection Protocol: Dissolve the BOC-protected compound in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).[12][15] Stir at room temperature for 1-3 hours. The reaction is typically complete when gas evolution (isobutylene and CO₂) ceases. Evaporate the solvent and excess acid to yield the corresponding aminophenylphenol salt.
-
Subsequent Functionalization: Once deprotected, the free aniline is a potent nucleophile and can undergo a variety of essential bond-forming reactions:
-
Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., HATU, HBTU) to form amides.
-
N-Arylation (Buchwald-Hartwig Amination): Palladium-catalyzed coupling with aryl halides or triflates to form diarylamines, further expanding the molecular scaffold.[16][17][18]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Visualizing the Synthetic Strategy and Utility
The following diagrams, rendered in DOT language, illustrate the key workflows discussed.
Diagram 1: Suzuki-Miyaura Synthesis Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Diagram 2: Application as a Bifunctional Intermediate
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Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Utilizing 4-(3-BOC-Aminophenyl)phenol
Introduction: A New Paradigm in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are master orchestrators within the cellular environment, designed to hijack the body's own ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[1] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, potentially leading to more profound and durable therapeutic effects at lower doses compared to traditional inhibitors.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2] The strategic design and synthesis of novel linkers are therefore paramount in the development of potent and selective protein degraders. This application note provides a detailed protocol for the synthesis of a PROTAC utilizing 4-(3-BOC-Aminophenyl)phenol as a versatile and readily available building block for the linker. This precursor offers two distinct functional handles—a phenol and a BOC-protected amine—allowing for sequential and controlled elaboration of the linker structure.
Herein, we describe the synthesis of a PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a well-validated target in oncology.[3][4] The warhead is derived from the potent BET inhibitor JQ1, and the E3 ligase ligand is a derivative of pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[5][6] The synthesis will employ a convergent strategy, featuring an O-alkylation, a BOC-deprotection, an amide coupling, and a final copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to assemble the final PROTAC.[7][8]
Visualizing the Strategy: PROTAC Architecture and Synthetic Workflow
To provide a clear conceptual framework, the following diagrams illustrate the general structure of the target PROTAC and the synthetic workflow detailed in this protocol.
Caption: General architecture of the target BRD4-degrading PROTAC.
Caption: Stepwise synthetic workflow for the PROTAC synthesis.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step protocols for the synthesis of the target BRD4-degrading PROTAC. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmospheres are required for specific steps as indicated.
Part 1: Synthesis of the Linker Precursor
Step 1.1: O-Alkylation of this compound
This step introduces an alkyne functionality onto the phenol, which will later be used for the "click" reaction.
-
Materials:
-
This compound (1.0 eq)
-
Propargyl bromide (80% in toluene, 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle
-
-
Protocol:
-
To a round-bottom flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetone to the flask to create a suspension (approximately 0.1 M concentration of the phenol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl bromide dropwise to the stirring suspension.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 60 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure alkyne-functionalized intermediate 1.
-
Step 1.2: BOC Deprotection
This step deprotects the aniline nitrogen, making it available for amide bond formation.[9][10][11]
-
Materials:
-
Alkyne-functionalized intermediate 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with stir bar
-
-
Protocol:
-
Dissolve the alkyne-functionalized intermediate 1 in anhydrous DCM in a round-bottom flask (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically a 1:1 mixture of DCM:TFA by volume).
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude amine (intermediate 2) is often used in the next step without further purification after ensuring the removal of TFA.
-
Part 2: Assembly of the PROTAC
Step 2.1: HATU-Mediated Amide Coupling
This step couples the deprotected aniline with a carboxylic acid-functionalized pomalidomide derivative.[2][12][13][14][15]
-
Materials:
-
Crude amine intermediate 2 (1.0 eq)
-
Pomalidomide-linker-COOH (commercially available or synthesized separately, 1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
-
Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the pomalidomide-linker-COOH and HATU in anhydrous DMF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C.
-
Add DIPEA dropwise and stir for 15-30 minutes for pre-activation.
-
Dissolve the crude amine intermediate 2 in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of methanol in DCM) to obtain the pomalidomide-linker-alkyne intermediate 3.
-
Step 2.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final step involves the "clicking" of the alkyne-functionalized pomalidomide-linker with an azide-functionalized JQ1 derivative to form the final PROTAC.[7][8]
-
Materials:
-
Protocol:
-
Dissolve the pomalidomide-linker-alkyne intermediate 3 and JQ1-azide in a 1:1 mixture of tert-butanol and water in a round-bottom flask.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.
-
Monitor the reaction by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude final PROTAC is then purified by preparative reversed-phase HPLC to yield the pure product.[18][19][20]
-
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | To confirm the chemical structure and integrity of the molecule.[21][22][23] | The spectra should display all expected proton and carbon signals with the correct chemical shifts, multiplicities, and integrations corresponding to the final PROTAC structure. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact mass of the synthesized PROTAC.[5][24][25][26][27] | The observed mass should match the calculated mass of the protonated molecule [M+H]⁺ with high accuracy (typically within 5 ppm). |
| Analytical HPLC | To determine the purity of the final PROTAC.[18][19][21][28] | A single major peak should be observed, with purity typically >95% as determined by UV detection at an appropriate wavelength. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete O-alkylation | Insufficient base or reaction time; low reactivity of propargyl bromide. | Add additional K₂CO₃ and/or propargyl bromide and prolong the reaction time. Ensure anhydrous conditions. |
| Low yield in amide coupling | Incomplete activation of the carboxylic acid; moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Increase the amount of HATU and DIPEA slightly. Allow for a longer pre-activation time. |
| Side products in CuAAC reaction | Oxidation of Cu(I) to Cu(II); degradation of starting materials. | Use freshly prepared solutions of sodium ascorbate and CuSO₄. Degas the solvent mixture prior to adding the catalyst. |
| Difficulty in purification | Co-elution of impurities with the PROTAC. | Optimize the HPLC gradient. For preparative HPLC, consider using a different column stationary phase or mobile phase modifier (e.g., TFA vs. formic acid).[18] |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a BRD4-degrading PROTAC using the versatile building block this compound. The described synthetic strategy is modular and can be adapted for the synthesis of other PROTACs by substituting the warhead and E3 ligase ligand components. The successful synthesis and rigorous characterization of PROTACs are critical steps in the development of this exciting new class of therapeutics.
References
-
Yan, M., et al. (n.d.). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. PMC. Retrieved from [Link]
-
PubMed. (2025). Application of mass spectrometry for the advancement of PROTACs. Retrieved from [Link]
-
van der Heden van Noort, G. J., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
Maciel, E. V. S., et al. (2025). Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways. ACS Publications. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Sakamoto, K. M., et al. (n.d.). PROTAC-Induced Proteolytic Targeting. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. Retrieved from [Link]
-
Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Syeda, S. S., et al. (2015). Scalable syntheses of the BET bromodomain inhibitor JQ1. PMC. Retrieved from [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cambridge Open Engage. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. Retrieved from [Link]
-
ResearchGate. (2025). Scalable syntheses of the BET bromodomain inhibitor JQ1. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
ACS Publications. (n.d.). Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase. Retrieved from [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (±)-JQ1 via a one-pot method. Retrieved from [Link]
-
RSC Publishing. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Retrieved from [Link]
-
Syngene. (n.d.). Targeted Protein Degradation at Syngene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes available for the preparation of pomalidomide derivatives. Retrieved from [Link]
-
NIH. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]
-
NIH. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Deprotection of 4-(3-BOC-Aminophenyl)phenol
Introduction: The Critical Role of Amine Protection and Deprotection
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is fundamental. The tert-butyloxycarbonyl (BOC) group is arguably the most ubiquitous protecting group for amines, prized for its stability across a wide range of nucleophilic and basic conditions.[1] Its facile and clean removal is a critical step in multi-step syntheses. This guide provides an in-depth analysis of various methodologies for the deprotection of 4-(3-BOC-Aminophenyl)phenol, a key intermediate in the synthesis of various functional materials and pharmacologically active compounds.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each method, offers a comparative analysis to guide experimental design, and provides detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal deprotection strategy for their specific synthetic context.
Section 1: Acid-Catalyzed Deprotection: The Industry Standard
The most common and robust methods for BOC deprotection rely on acidic conditions.[1] The general mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3]
Mechanism of Acid-Catalyzed Cleavage
The acid-catalyzed deprotection of a BOC-protected amine is a straightforward yet elegant process:
-
Protonation: The carbonyl oxygen of the BOC group is protonated by a strong acid (e.g., TFA or HCl).[2][4]
-
Cleavage: This protonation destabilizes the carbamate, leading to its cleavage. This forms a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2][4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][4]
-
Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction medium, typically yielding a trifluoroacetate or hydrochloride salt.[4][5]
A critical consideration is the fate of the tert-butyl cation. It can be quenched by nucleophiles, deprotonate to form isobutylene gas, or in some cases, cause unwanted side reactions by alkylating electron-rich aromatic rings.[4][6][7] The evolution of CO2 gas necessitates that these reactions are not performed in a sealed system.[4]
Caption: General mechanism for acid-catalyzed BOC deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is highly effective due to its strength and volatility, which simplifies product isolation.[2]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. The amount can be adjusted; often a 20-50% v/v solution of TFA in DCM is used.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, carefully dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected 4-(3-aminophenyl)phenol.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Using HCl in an organic solvent is another standard and highly effective method.[8][9] It often has the advantage of precipitating the product as a hydrochloride salt, which can be an effective purification step.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the this compound (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol, or suspend it directly in the HCl solution.[9]
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration.
-
Wash the collected solid with a solvent like diethyl ether to remove non-polar impurities.
-
The resulting hydrochloride salt can be used directly in subsequent steps or neutralized with a base to yield the free amine.
Section 2: Alternative Deprotection Strategies for Acid-Sensitive Substrates
While acidic methods are powerful, they are unsuitable for substrates containing other acid-labile functional groups. In such cases, milder, neutral conditions are required.
Protocol 3: Thermal Deprotection
Thermal cleavage of the BOC group is a "green" alternative that avoids the use of strong acids and organic solvents.[1][10] The mechanism involves the thermal fragmentation of the carbamate into the free amine, isobutylene, and CO₂.[10]
Materials:
-
This compound
-
Solvent (e.g., Methanol, Trifluoroethanol (TFE), or water)
-
High-pressure reaction vessel or continuous flow reactor
Procedure:
-
Dissolve the this compound in the chosen solvent (e.g., methanol or TFE) in a pressure-rated vessel.
-
Heat the reaction mixture. Temperatures typically range from 150 °C to 240 °C.[10][11] Note: Aryl N-BOC groups are generally more labile to heat than alkyl N-BOC groups, allowing for potential selectivity.[11][12]
-
The reaction time can vary from 30 minutes to several hours depending on the substrate and temperature.[11] Monitoring is crucial.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the deprotected product. Further purification may be necessary.
Key Insight: Continuous flow reactors are particularly well-suited for thermal deprotections as they allow for precise temperature control and the ability to heat solvents safely above their boiling points using back-pressure regulators.[11]
Protocol 4: Lewis Acid-Mediated Deprotection with TMSI
Trimethylsilyl iodide (TMSI) offers a mild, non-hydrolytic method for BOC deprotection, which is particularly useful for sensitive molecules.[1][13]
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or chloroform)
-
Trimethylsilyl iodide (TMSI)
-
Methanol (for quenching)
Procedure:
-
Dissolve the this compound (1.0 eq) in an anhydrous solvent such as acetonitrile under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0 °C.
-
Add TMSI (1.2-1.5 eq) dropwise to the stirred solution.[13]
-
Stir the reaction at 0 °C or allow it to warm to room temperature. The reaction is often rapid, and completion can be monitored by TLC.
-
Upon completion, the reaction is typically quenched by the addition of methanol.
-
Remove the solvent under reduced pressure. The crude product may require further purification via chromatography or recrystallization.
Section 3: Method Selection and Comparative Overview
Choosing the optimal deprotection strategy depends on the substrate's stability, the presence of other functional groups, and the desired scale of the reaction.[1]
Decision-Making Workflow
Sources
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Application Notes and Protocols for Buchwald-Hartwig Amination with 4-(3-BOC-Aminophenyl)phenol
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Its broad substrate scope and functional group tolerance provide a significant advantage over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often demand harsh conditions and have limited applicability.[1][3]
This guide provides a detailed examination and a robust experimental protocol for the Buchwald-Hartwig amination using a key building block, 4-(3-BOC-Aminophenyl)phenol. This substrate is of particular interest in medicinal chemistry as it incorporates a protected aniline, a phenolic hydroxyl group, and a biaryl scaffold, allowing for sequential and diverse functionalization. Understanding the nuances of its reactivity in C-N cross-coupling is critical for its effective incorporation into complex molecular architectures.
The Mechanistic Heart of the Reaction: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium in different oxidation states, typically cycling between Pd(0) and Pd(II).[1][5][6][7] A deep understanding of this cycle is paramount for rational troubleshooting and optimization.
The generally accepted mechanism comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (or pseudohalide) bond. This is often the rate-limiting step of the reaction.[3]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6][7]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Strategic Considerations for Coupling with this compound
The structure of this compound presents unique considerations for designing a successful Buchwald-Hartwig amination protocol.
-
Dual Nucleophilicity: The molecule possesses two potential nucleophilic sites: the BOC-protected aniline and the phenolic hydroxyl group. While the BOC group significantly attenuates the nucleophilicity of the aniline nitrogen, the phenol remains a potential site for O-arylation, a known variant of the Buchwald-Hartwig reaction.[1] The choice of reaction conditions, particularly the base and catalyst system, will be crucial to ensure selective N-arylation.
-
Steric Hindrance: The bulky tert-butoxycarbonyl (BOC) protecting group introduces steric hindrance around the nitrogen atom. This necessitates the use of sterically demanding phosphine ligands on the palladium catalyst to facilitate efficient coupling.
-
Base Sensitivity: The BOC protecting group can be sensitive to strongly basic conditions, especially at elevated temperatures.[8] Therefore, the choice and stoichiometry of the base must be carefully controlled to prevent premature deprotection.
Experimental Protocol: N-Arylation of this compound
This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with this compound. Optimization may be required for specific aryl halide substrates.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| This compound | ≥96% | Sigma-Aldrich, BLD Pharm[9] |
| Aryl Bromide | Varies | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent Grade | Commercially Available |
| XPhos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Schlenk flask or reaction vial | Varies | Standard laboratory supplier |
| Magnetic stirrer and stir bar | --- | Standard laboratory supplier |
| Inert atmosphere setup (Argon or N₂) | --- | Standard laboratory supplier |
| TLC plates (Silica gel 60 F₂₅₄) | --- | Standard laboratory supplier |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and XPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene. Subsequently, add sodium tert-butoxide (1.4 equiv.).
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Figure 2: Workflow for the Buchwald-Hartwig amination of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; poor quality reagents/solvent; insufficient temperature. | Use a pre-catalyst (e.g., XPhos Pd G3); ensure anhydrous conditions; screen higher temperatures (up to 120°C). |
| Hydrodehalogenation of Aryl Halide | Catalyst deactivation pathway; base-promoted side reaction. | Screen different ligands (e.g., RuPhos, SPhos); consider a weaker base (e.g., K₃PO₄, Cs₂CO₃) and potentially a more polar solvent like dioxane.[10] |
| O-Arylation Side Product | Phenol is competing as the nucleophile. | Use a less sterically hindered base which may favor deprotonation of the phenol; screen different catalyst/ligand combinations. |
| BOC Deprotection | Base is too strong or reaction temperature is too high for prolonged periods. | Use a weaker base such as Cs₂CO₃ or K₃PO₄; attempt the reaction at a lower temperature (e.g., 80°C), though this may require a longer reaction time. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of complex diarylamines that are valuable in drug discovery and materials science. A successful outcome hinges on the rational selection of the catalyst system, base, and solvent to favor selective N-arylation while preserving the integrity of the BOC protecting group. The protocol and insights provided herein serve as a robust starting point for researchers to exploit the synthetic potential of this versatile building block.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Thieme. Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ResearchGate. Conditions for a selective Buchwald-Hartwig amination? [Link]
-
Reddit. Buchwald-Hartwig Amination Solvent Choice. [Link]
-
ResearchGate. Formal Direct Cross-Coupling of Phenols with Amines. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
OpenOChem Learn. Buchwald -Hartwig Amination. [Link]
-
ACS Publications. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Reddit. BH amination side products and purification. [Link]
-
National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
National Institutes of Health. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
Pharmaffiliates. 4-((4-aminophenyl)amino)phenol. [Link]
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Application Note: Solid-Phase Synthesis Strategies Involving 4-(3-BOC-Aminophenyl)phenol
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and materials science, enabling the rapid and efficient construction of complex molecules like peptides, oligonucleotides, and small molecule libraries.[][2] The technique relies on anchoring a starting material to an insoluble polymer support and sequentially adding building blocks, with excess reagents and byproducts washed away after each step.[3][4] The choice of the initial anchor, or linker, is critical as it dictates the conditions under which the final product can be cleaved from the support.[5]
4-(3-BOC-Aminophenyl)phenol is a bifunctional molecule of significant interest in solid-phase synthesis. Its structure incorporates two key functionalities: a phenolic hydroxyl group and a tert-butyloxycarbonyl (BOC)-protected aniline. This arrangement allows it to be used as a versatile building block or linker. The phenolic group provides a reactive handle for immobilization onto a solid support, while the protected amine offers a site for subsequent chemical elaboration after a selective deprotection step.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in solid-phase synthesis. It outlines protocols for its immobilization, subsequent deprotection, and potential applications, emphasizing the chemical principles that underpin each step.
Core Principles and Strategic Considerations
The utility of this compound in SPS stems from the orthogonal nature of its functional groups. The phenolic hydroxyl can be attached to a resin under conditions that leave the BOC-protecting group intact. Conversely, the BOC group can be removed under acidic conditions that do not cleave the linkage to many common resins.[6][7][8]
Key Strategic Advantages:
-
Dual Functionality: Serves as both an anchor to the solid support and a building block for molecular diversification.
-
Orthogonal Protection: The phenolic hydroxyl and the BOC-protected amine can be addressed with different chemical reactions, allowing for controlled, stepwise synthesis.
-
Scaffold for Libraries: Once immobilized, the exposed amine (after deprotection) becomes a versatile point for combinatorial library synthesis, allowing for the creation of a multitude of related compounds from a common intermediate.
Workflow Overview
A typical solid-phase synthesis workflow using this compound involves three main stages:
-
Immobilization: Covalent attachment of the phenolic hydroxyl group to a suitable solid support.
-
Deprotection: Selective removal of the BOC group to expose the free amine.
-
Elaboration and Cleavage: Stepwise addition of new building blocks to the free amine, followed by cleavage of the final molecule from the resin.
Caption: General workflow for solid-phase synthesis using this compound.
Detailed Protocols
PART 1: Immobilization of this compound onto a Solid Support
The choice of resin is critical for successful immobilization. Resins functionalized with a good leaving group, such as chlorotrityl or Wang resins (pre-activated), are suitable for attaching phenolic compounds.[9][10] The following protocol is a general guideline for immobilization on 2-Chlorotrityl chloride resin, which is favored for its acid sensitivity, allowing for mild cleavage conditions.[11]
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler system
Protocol:
-
Resin Swelling: Place the 2-Chlorotrityl chloride resin (1.0 g, ~1.0-1.6 mmol/g loading) in a reaction vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (2.0 equivalents relative to resin loading) and DIPEA (4.0 equivalents) in anhydrous DCM.
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the solution from step 2 to the resin.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the supernatant and analyzing for the presence of the starting phenol by TLC.
-
Capping: To block any remaining reactive chlorotrityl sites, add MeOH (1 mL per gram of resin) to the vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DIPEA/DCM (1:19, 3x), DCM (3x), and finally MeOH (3x).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading of the building block can be determined gravimetrically or by UV-Vis spectrophotometry of the fluorenyl group if Fmoc-protected amino acids are used in subsequent steps.
| Parameter | Condition | Rationale |
| Resin | 2-Chlorotrityl chloride | Allows for mild cleavage conditions, preserving acid-sensitive functionalities.[11] |
| Base | DIPEA | A non-nucleophilic base that facilitates the reaction without competing in the coupling. |
| Solvent | Anhydrous DCM | Swells the polystyrene resin effectively and is a good solvent for the reactants. |
| Equivalents | 2.0 eq. Phenol, 4.0 eq. DIPEA | Using an excess drives the reaction to completion. |
| Reaction Time | 2-4 hours | Typically sufficient for high coupling efficiency. |
| Capping Agent | Methanol | Reacts with unreacted chlorotrityl groups to prevent side reactions in subsequent steps. |
PART 2: BOC Deprotection on the Solid Support
The BOC group is an acid-labile protecting group.[8] It is typically removed with trifluoroacetic acid (TFA).[6][7][12] The concentration of TFA can be adjusted to ensure selective deprotection without cleaving the linker from many types of resins.
Materials:
-
Immobilized this compound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Protocol:
-
Resin Swelling: Swell the resin in DCM (10 mL per gram of resin) for 30 minutes.
-
Deprotection: Drain the DCM. Add a solution of 20-50% TFA in DCM to the resin. Agitate for 30 minutes at room temperature.
-
Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (5x) to remove all traces of acid.
-
Neutralization: Wash the resin with a 5% DIPEA solution in DCM (3x, 5 minutes each) to neutralize the resulting trifluoroacetate salt of the amine.
-
Final Wash: Wash the resin again with DCM (5x) to remove excess DIPEA. The resin now has a free amine and is ready for the next coupling step.
Monitoring Deprotection: The completeness of the deprotection can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which gives a positive color change in the presence of a primary amine.[10]
Caption: Acid-catalyzed deprotection of the BOC group.
PART 3: Elaboration and Final Cleavage
With the free amine exposed, the synthesis can proceed with the coupling of amino acids, acylating agents, or other building blocks using standard solid-phase coupling protocols (e.g., using DIC/HOBt, HBTU/HATU).[10] After the desired molecule is assembled, the final step is to cleave it from the solid support.
Cleavage from 2-Chlorotrityl Resin:
Cleavage from this resin can be achieved under very mild acidic conditions, which is advantageous for sensitive molecules.
Protocol:
-
Washing and Drying: Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common solution is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5). TIS acts as a scavenger to trap reactive carbocations generated during cleavage. For cleavage from 2-chlorotrityl resin, a much milder solution of TFA in DCM (1-5%) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Product Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Add cold diethyl ether to the filtrate to precipitate the crude product.
-
Purification: The crude product can then be purified by standard techniques such as HPLC.
| Parameter | Condition | Rationale |
| Cleavage Reagent | 1-5% TFA in DCM | Mild conditions for cleavage from 2-chlorotrityl resin. |
| Scavenger | Triisopropylsilane (TIS) | Prevents side reactions by quenching reactive cationic species. |
| Precipitation Solvent | Cold Diethyl Ether | The product is typically insoluble in ether, allowing for easy isolation. |
Troubleshooting and Best Practices
-
Incomplete Coupling: If coupling to the resin-bound amine is slow, consider using a more potent coupling reagent or double-coupling (repeating the coupling step). Monitor reaction completion with a Kaiser test.
-
Premature Cleavage: If using a highly acid-labile resin like 2-chlorotrityl, ensure that the BOC deprotection steps are performed with carefully controlled TFA concentrations and for the minimum time necessary.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial and depends on the amino acid composition of the synthesized molecule. For example, tryptophan-containing peptides require specific scavengers to prevent modification.
-
Resin Handling: Always ensure the resin is properly swelled before each chemical step to maximize the accessibility of reactive sites.[4]
Conclusion
This compound is a highly effective and versatile tool in the solid-phase synthesis toolbox. Its unique bifunctional and orthogonally protected structure allows for its use as both a stable anchor and a reactive scaffold. By following the protocols outlined in this application note, researchers can leverage this building block to efficiently synthesize diverse libraries of molecules for applications in drug discovery, chemical biology, and materials science. The ability to carefully control each stage of the synthesis—immobilization, deprotection, elaboration, and cleavage—underscores the power and precision of modern solid-phase chemistry.
References
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22, 2840–2845. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 6(1), 10. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Jensen, K. J., et al. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23–41. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
Sources
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Application Note: Synthesis and Utilization of a Versatile Fluorescent Probe from 4-(3-BOC-Aminophenyl)phenol
Abstract
This technical guide provides a comprehensive framework for the preparation and application of fluorescent probes derived from the versatile building block, 4-(3-BOC-Aminophenyl)phenol. We detail the strategic importance of this scaffold, arising from its latent amino functionality and reactive phenolic hydroxyl group, which together offer a dual-pronged approach to molecular probe construction. This note elucidates the chemical principles and provides step-by-step protocols for the synthesis of a model fluorescent probe, including the critical BOC-deprotection step and subsequent derivatization. Furthermore, we present a standardized protocol for the application of the synthesized probe in cellular imaging, underscoring its potential in high-resolution biological research.
Introduction: The Strategic Advantage of the this compound Scaffold
The development of novel fluorescent probes is a cornerstone of modern biological and pharmacological research, enabling the real-time visualization of molecular events within living systems.[1][2][3][4] The rational design of these probes hinges on the selection of a core scaffold that is both synthetically accessible and amenable to functionalization with recognition elements and fluorophores. This compound emerges as a particularly strategic starting material due to its inherent chemical orthogonality. The tert-butyloxycarbonyl (BOC) protecting group on the aniline nitrogen renders it temporarily inert, allowing for selective reactions at the phenolic hydroxyl group. Conversely, the facile and clean removal of the BOC group under acidic conditions unveils a reactive primary amine, ready for subsequent conjugation. This dual functionality allows for a modular and flexible approach to probe synthesis.
The aminophenyl moiety itself can be a key component of a fluorophore or can act as a reactive handle for attaching other functionalities.[5] This application note will guide the user through the synthesis of a model fluorescent probe, highlighting the key experimental considerations and providing detailed protocols for its characterization and application in a biological context.
Synthetic Strategy: From Building Block to Functional Probe
The overarching synthetic strategy involves a two-stage process:
-
BOC Deprotection: The selective removal of the BOC protecting group to expose the primary amine.
-
Fluorophore Coupling: The conjugation of a fluorophore to the newly deprotected amine.
This approach allows for the late-stage introduction of the fluorescent reporter, which is often advantageous when working with complex or sensitive fluorophores.
Stage 1: BOC Deprotection of this compound
The BOC group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[6][7] The deprotection is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation and the release of carbon dioxide.[6][8] Strong acids like trifluoroacetic acid (TFA) are commonly employed for rapid and complete deprotection.[6][8][9]
Caption: BOC Deprotection Mechanism.
Protocol 1: BOC Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(3-Aminophenyl)phenol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Stage 2: Coupling with an Amine-Reactive Fluorophore
The resulting 4-(3-Aminophenyl)phenol, with its exposed primary amine, is now ready for conjugation with a variety of amine-reactive fluorophores.[10] Common reactive groups on fluorophores for this purpose include N-hydroxysuccinimide (NHS) esters and isothiocyanates.[11][12] For this protocol, we will use a generic NHS-ester activated fluorophore.
Caption: Fluorophore Coupling Workflow.
Protocol 2: Amide Coupling of 4-(3-Aminophenyl)phenol with an NHS-Ester Fluorophore
Materials:
-
4-(3-Aminophenyl)phenol (from Protocol 1)
-
NHS-ester activated fluorophore (e.g., a BODIPY or Rhodamine derivative)[13][14][15][16]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
TLC plates
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve 4-(3-Aminophenyl)phenol (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add TEA or DIPEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve the NHS-ester activated fluorophore (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the fluorophore solution dropwise to the stirred solution of 4-(3-Aminophenyl)phenol.
-
Stir the reaction at room temperature for 4-12 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final fluorescent probe.
Characterization of the Synthesized Probe
Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the newly synthesized probe.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Confirmation of the covalent linkage between the aminophenyl moiety and the fluorophore. |
| Mass Spectrometry (HRMS) | Molecular weight determination | Precise mass measurement to confirm the elemental composition. |
| UV-Vis Spectroscopy | Determination of absorption properties | Identification of the maximum absorption wavelength (λmax). |
| Fluorescence Spectroscopy | Determination of emission properties | Identification of the maximum emission wavelength (λem) and quantum yield (Φ).[17] |
Application in Cellular Imaging
The synthesized fluorescent probe can be used for a variety of bioimaging applications, depending on the nature of the fluorophore and any additional targeting moieties that may have been incorporated.[4][18] The following is a general protocol for staining live cells.
Caption: Cellular Imaging Workflow.
Protocol 3: Live Cell Imaging with the Synthesized Fluorescent Probe
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in DMSO.
-
Probe Loading: Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM). Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time and concentration should be determined empirically.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed medium to the cells and immediately image using a fluorescence microscope. Use an excitation source and emission filter appropriate for the spectral properties of your probe.
-
Data Analysis: Acquire and analyze the images to determine the subcellular localization and intensity of the fluorescent signal.
Conclusion
The this compound scaffold provides a robust and versatile platform for the synthesis of novel fluorescent probes. The strategic use of BOC protection allows for a modular synthetic approach, enabling the facile incorporation of a wide range of fluorophores and recognition moieties. The protocols detailed in this application note provide a solid foundation for researchers to develop bespoke fluorescent tools for their specific biological questions, ultimately contributing to a deeper understanding of cellular processes.
References
- PubMed. (2021). 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. Spectrochim Acta A Mol Biomol Spectrosc. 2021 Mar 15:249:119288.
- State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. (2018). Milit Med Res. 5(1): 42.
- ACS Sustainable Chemistry & Engineering. (2021). Facile Fluorescent Differentiation of Aminophenol Isomers Based on Ce-Doped Carbon Dots.
- PubMed. (1988). Two new fluorophore pairs, tyrosine-4'-aminophenylalanine and tyrosine-4'-dimethylaminophenylalanine, in the determination of molecular dimensions in peptides. Biophys Chem. 1988 Aug;31(1-2):147-53.
- Benchchem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- PubMed Central. (n.d.). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine.
- Semantic Scholar. (2012).
- PubMed Central. (n.d.).
- NIH. (n.d.). The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)-producing Activity in Eosinophils.
- PubMed. (n.d.).
- Analytical Methods (RSC Publishing). (n.d.).
- PubMed Central. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions.
- Bioclone. (n.d.).
- ResearchGate. (n.d.). Ingenious fluorescent probes for biogenic amine and their applications in bioimaging and food spoilage detection.
- ResearchGate. (2025).
- PubMed Central. (n.d.). Synthetic Fluorophores for Visualizing Biomolecules in Living Systems.
- NIH. (2022).
- MDPI. (n.d.).
- Knowledge Commons. (n.d.). Application of flow-through sold-phase-synthesis to the fluorescent labeling of amines with carboxylic and funtionalized bodipy dyes.
- ResearchGate. (2024). Synthesis of an Amine Moiety‐Based Fluorescent Probe and the Relationship Between the Amino Substitution Position and Formaldehyde Detection Performance.
- PubMed Central. (n.d.). Recent Progress in the Development of Fluorescent Probes for Thiophenol.
- Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (n.d.).
- Lakehead University. (2024). Owen Doerksen - Finished External Review Edits (04-09-2024).
- ResearchGate. (2025). 8-(4-aminophenyl)
- Thermo Fisher Scientific - ES. (n.d.).
- PubMed. (2020). BODIPY-Based Fluorescent Probes for Biothiols.
- ResearchGate. (2025). Synthesis of 4-aryl-butylamine Fluorescent Probes.
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- 16. BODIPY-Based Fluorescent Probes for Biothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-(3-BOC-Aminophenyl)phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(3-BOC-Aminophenyl)phenol. As a key building block in pharmaceutical and materials science research, its utility is often hampered by a common, yet frustrating, experimental hurdle: poor solubility. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven strategies to overcome these challenges. We will move beyond simple solvent lists to explain the chemical reasoning behind each troubleshooting step, ensuring your reactions are not only successful but also robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common organic solvents?
A1: The solubility of this molecule is governed by a combination of competing structural features:
-
Hydrogen Bonding: The molecule possesses both a phenolic hydroxyl (-OH) group and a BOC-protected amine N-H group. These are potent hydrogen bond donors and acceptors. To dissolve, a solvent must effectively compete with the strong intermolecular hydrogen bonds the molecule forms with itself, which leads to aggregation and precipitation.
-
Biphenyl Core: The rigid biphenyl structure contributes to a high lattice energy in the solid state, meaning more energy is required to break apart the crystal structure and solvate individual molecules. This structure also encourages π-π stacking, further promoting aggregation.
-
Mixed Polarity: The bulky, nonpolar tert-butyl group on the BOC protector contrasts with the polar phenol and amine functionalities. This "split personality" makes it difficult for a single solvent to effectively solvate all parts of the molecule simultaneously. While the parent 4-aminophenol is moderately soluble in alcohols and very soluble in DMSO[1][2], the addition of the second phenyl ring and the large BOC group reduces its affinity for many common solvents.
Q2: What are the best initial solvents to try for dissolving this compound?
A2: Your starting point should be highly polar, aprotic solvents that are strong hydrogen bond acceptors. These solvents excel at disrupting the intermolecular hydrogen bonding of the solute. Heating is almost always beneficial and should be standard practice when solubility issues are anticipated.
| Solvent | Boiling Point (°C) | Key Characteristics & Use Cases |
| Dimethylformamide (DMF) | 153 | Excellent H-bond acceptor. Widely used for nucleophilic substitutions and cross-coupling. |
| Dimethyl Sulfoxide (DMSO) | 189 | Very strong H-bond acceptor with high polarity. Ideal for dissolving stubborn compounds but can be difficult to remove and may interfere with certain reagents. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures. Often used in challenging coupling reactions.[3] |
| 1,4-Dioxane | 101 | A moderately polar ether. A common choice for Suzuki couplings, often used with water as a co-solvent. |
| Tetrahydrofuran (THF) | 66 | Lower boiling point ether. Useful for reactions near room temperature, especially when using strong bases like NaH.[4] |
Troubleshooting Reaction Failures
Poor solubility is not just an inconvenience; it is a primary cause of reaction failure, leading to low yields, incomplete conversions, and reproducibility issues. The following guides address two common reaction classes where this substrate is employed.
Guide 1: Williamson Ether Synthesis
The O-alkylation of the phenolic hydroxyl is a fundamental transformation. The most common failure point is the inability of the base to deprotonate the phenol, or the resulting phenoxide not being soluble enough to react with the electrophile.
Issue: My ether synthesis reaction is sluggish or fails completely. TLC shows only starting material.
This strongly suggests that the this compound is not soluble enough under the reaction conditions or that the deprotonation is inefficient.
Solution Workflow: Deprotonation and Solubilization
The key is to convert the neutral phenol into its corresponding phenoxide salt. The ionic phenoxide is significantly more polar and often dramatically more soluble in polar solvents. This is the cornerstone of the Williamson Ether Synthesis.[5]
Caption: Decision workflow for troubleshooting ether synthesis.
Recommended Protocol (Potassium Carbonate in DMF)
This method is reliable, uses a moderately strong and easy-to-handle base, and employs a solvent well-suited for this substrate.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) and finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq.). Using Cesium Carbonate (Cs₂CO₃) can sometimes accelerate the reaction.[4]
-
Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes. You may not see complete dissolution, which is acceptable at this stage. The reaction occurs on the surface of the carbonate.
-
Add Electrophile: Add the alkyl halide (or tosylate) electrophile (1.1-1.5 eq.) to the mixture.
-
Heating: Heat the reaction mixture to 60-80 °C. At this temperature, the starting material should fully dissolve as the phenoxide forms, and the reaction should proceed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent like Ethyl Acetate. The product should be significantly less polar than the starting phenol, making extraction straightforward. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
Guide 2: Suzuki-Miyaura Cross-Coupling
For Suzuki couplings, the phenol must first be converted to a suitable electrophile (e.g., a triflate, tosylate, or nonaflate). The primary solubility challenge then involves keeping the aryl electrophile, the boronic acid, the base, and the catalyst all sufficiently soluble and active throughout the catalytic cycle. Precipitation of an intermediate is a common cause of failure.[6]
Issue: My Suzuki reaction stalls at low conversion, or I only isolate starting materials.
This often points to one of two problems: (1) poor solubility of one of the coupling partners or the base, or (2) catalyst deactivation. Both are exacerbated by a heterogeneous reaction mixture.
Solution Workflow: Optimizing Homogeneity
The goal is to create a reaction environment where all components can interact. This typically requires a multi-component solvent system and thermal energy.
Caption: Decision workflow for troubleshooting Suzuki coupling.
Recommended Protocol (Aqueous Biphasic System)
This approach is a standard in modern cross-coupling and leverages water to dissolve the inorganic base, while the organic solvent dissolves the coupling partners.
-
Setup: In a flask equipped with a reflux condenser, combine the aryl electrophile (e.g., the triflate of this compound) (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq.).
-
Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).
-
Solvent System: Add a mixture of an organic solvent and water. A common and effective combination is 1,4-Dioxane/H₂O (4:1 v/v) . The total solvent volume should target a concentration of 0.05-0.1 M.
-
Degassing: Seal the flask and thoroughly degas the mixture. This is critical to prevent oxidative degradation of the catalyst. The most effective method is to subject the mixture to 3-4 cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). Bubbling argon through the solvent for 20-30 minutes prior to adding reagents is also a common practice.[7]
-
Heating: Heat the reaction to 80-100 °C with vigorous stirring. The mixture should become homogeneous or, at a minimum, a well-stirred slurry.
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls, adding a fresh portion of catalyst (1-2 mol%) can sometimes restart it.
-
Workup: After completion, cool the reaction, dilute with water, and extract with Ethyl Acetate or another suitable solvent. Perform standard aqueous washes, dry the organic layer, and purify by column chromatography.
References
-
A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. [Link]
-
A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. [Link]
-
4-Aminophenol | C6H7NO. PubChem. [Link]
-
4-Aminophenol. Wikipedia. [Link]
- Process for the preparation of halogen containing 4-amino phenols.
-
Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. MDPI. [Link]
- Process of preparing 4-amino-3-nitro phenol.
-
The Williamson Ether Synthesis. Williamson Ether Synthesis Lab. [Link]
-
Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
-
Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. [Link]
-
Phenol ether. Wikipedia. [Link]
-
Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. [Link]
-
Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. ResearchGate. [Link]
-
CAS NO : 6358-03-8 | Chemical Name : 4-((4-aminophenyl)amino)phenol. Pharmaffiliates. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
"Greening Up" the Suzuki Reaction. ResearchGate. [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
Sources
Technical Support Center: BOC Deprotection of Aminophenols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the tert-butyloxycarbonyl (BOC) protecting group from aminophenol-containing molecules. Due to their bifunctional nature, with two nucleophilic centers (the amine and the phenolic hydroxyl group), aminophenols present unique challenges during deprotection. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate common side reactions and ensure the success of your synthesis.
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section addresses specific, observable issues you may encounter during the BOC deprotection of aminophenols. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing actionable protocols for resolution.
Issue 1: An unexpected product with a mass increase of +56 Da is observed.
Question: My LC-MS analysis shows a major byproduct with a mass 56 units higher than my expected product. What is this, and why did it form?
Answer: This mass increase is a definitive sign of tert-butylation, the most common side reaction during acid-mediated BOC deprotection.[1] The standard mechanism for BOC cleavage involves a strong acid (like Trifluoroacetic Acid - TFA) protonating the carbamate, which then fragments to release the free amine, carbon dioxide, and a highly reactive tert-butyl cation (t-Bu⁺).[2][3]
In the case of aminophenols, this electrophilic t-Bu⁺ cation can be intercepted by either of the two nucleophilic sites on your molecule:
-
O-Alkylation: The phenolic hydroxyl group can attack the cation, forming a tert-butyl ether byproduct.
-
N-Alkylation: The newly deprotected, highly nucleophilic free amine can attack the cation, resulting in an N-tert-butylated byproduct.
Electron-rich aromatic rings, such as the phenol in your substrate, are particularly prone to alkylation by the t-butyl cation.[4]
Caption: Mechanism of t-butylation side reactions.
Question: How can I prevent this tert-butylation?
Answer: The most effective strategy is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[1][5]
Recommended Scavenger: For protecting phenolic hydroxyl groups, anisole or thioanisole are excellent choices due to their electron-rich aromatic rings which act as efficient cation traps.
-
Preparation: Dissolve the BOC-protected aminophenol (1.0 equiv.) in anhydrous Dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
-
Scavenger Addition: Add anisole (5-10 equiv.) to the solution and stir for 5 minutes.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10-20 equiv., often as a 20-50% solution in DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.[6] Staining a TLC plate with ninhydrin is highly effective for visualizing the appearance of the free amine.[6]
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene or cyclohexane to remove residual TFA.[7]
-
Purification: The resulting TFA salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for further purification.
Issue 2: The deprotection reaction is incomplete or stalls.
Question: After several hours, I still have a significant amount of starting material remaining. What can I do?
Answer: Incomplete deprotection can stem from several factors, including insufficient acid strength, steric hindrance around the BOC group, or the presence of other basic functional groups in your molecule that neutralize the acid.[1][6]
Troubleshooting Steps:
-
Increase Acid Concentration: The cleavage of the N-BOC group can show a second-order dependence on acid concentration. If using a TFA/DCM mixture, try increasing the percentage of TFA or switching to neat TFA.[6]
-
Extend Reaction Time: Some sterically hindered or electronically deactivated substrates may simply require longer reaction times. Let the reaction stir overnight at room temperature.[6]
-
Switch the Acid/Solvent System: If TFA is ineffective, a solution of 4M HCl in dioxane is a common and powerful alternative that often drives the reaction to completion.[2][8]
-
Increase Temperature: Gentle warming (e.g., to 30-40 °C) can sometimes accelerate a sluggish reaction. However, use caution, as this can also increase the rate of side reactions.
-
Preparation: Suspend or dissolve the BOC-protected aminophenol (1.0 equiv.) in a 4M solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, evaporate the solvent under vacuum to isolate the hydrochloride salt of your deprotected aminophenol.[2] This can often be used directly in subsequent steps.
Issue 3: My molecule contains other acid-sensitive functional groups.
Question: How can I remove the BOC group without cleaving other acid-labile groups like tert-butyl esters or acetals?
Answer: This requires using milder, more selective deprotection methods that avoid strong acids like TFA or HCl.[6] The BOC group is generally one of the most acid-sensitive protecting groups, but selectivity can still be challenging.[4]
Recommended Mild Deprotection Methods
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| Zinc Bromide (ZnBr₂) in DCM | 2-3 equiv. ZnBr₂, DCM, RT | Mild Lewis acid conditions, selective for N-BOC over some other groups.[2][3] | Can be slow, may require optimization. |
| Oxalyl Chloride in Methanol | (COCl)₂ in MeOH, RT | Very mild, high yields, tolerates many other functional groups.[6][9] | Reagents are toxic and moisture-sensitive. |
| Thermal Deprotection | Reflux in a high-boiling solvent (e.g., dioxane/water, TFE) | Acid-free, useful for highly sensitive substrates.[8][10] | Requires high temperatures (100-150 °C), not suitable for thermally unstable compounds. |
| Aqueous Reflux | Reflux in deionized water | Environmentally benign, catalyst-free.[2][11] | Limited to water-soluble or suspendable substrates; high temperature. |
-
Preparation: Dissolve the BOC-protected aminophenol (1.0 equiv.) in anhydrous methanol under an inert atmosphere.
-
Initiation: Cool the solution to 0 °C. Slowly add a solution of oxalyl chloride (1.5-2.0 equiv.) in methanol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Work-up: Monitor by TLC/LC-MS. Upon completion, concentrate the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my deprotection reaction? A1: Thin Layer Chromatography (TLC) is the quickest method. The deprotected amine product will have a significantly different (usually lower) Rf value than the BOC-protected starting material due to its increased polarity. Staining the TLC plate with a ninhydrin solution is ideal, as it will develop a bright color (typically purple or yellow) specifically with the newly formed free amine.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also excellent for unambiguous monitoring.
Q2: My deprotected aminophenol seems to be unstable and is turning dark. Why is this happening? A2: Free aminophenols, particularly ortho- and para-aminophenols, are susceptible to oxidation, which can lead to the formation of colored quinone-imine species. This process is often accelerated by air and light. It is best to use the deprotected product immediately in the next synthetic step. If storage is necessary, keep it as the hydrochloride or TFA salt under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place.
Q3: Can I use a solid-supported acid catalyst for an easier work-up? A3: Yes, acid resins like Amberlyst or clays such as Montmorillonite K10 can be used for BOC deprotection.[3][12] These heterogeneous catalysts can be removed by simple filtration, simplifying the work-up procedure significantly. The reaction is typically performed by stirring the substrate with the acidic resin in a suitable solvent. However, reaction times may be longer compared to using soluble acids like TFA.
Q4: What is the general troubleshooting workflow I should follow? A4: A logical approach is key to diagnosing issues efficiently.
Caption: A troubleshooting workflow for BOC deprotection.
References
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved January 16, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 16, 2026, from [Link]
-
Alternative Methods for Boc Deprotection. (2023). Reddit. Retrieved January 16, 2026, from [Link]
-
Any suggestion on Boc deprotection without using acid? (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Selective alkylation of aminophenols. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Selective alkylation of the amino group of aminophenols. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Progress on N-alkylation of o-aminophenol. (2025). Reddit. Retrieved January 16, 2026, from [Link]
-
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. Retrieved January 16, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). NIH. Retrieved January 16, 2026, from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimizing Yield for the Synthesis of 4-(3-BOC-Aminophenyl)phenol Derivatives
Welcome to the technical support center for the synthesis of 4-(3-BOC-Aminophenyl)phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of these valuable intermediates. The synthesis of these derivatives often relies on palladium-catalyzed cross-coupling reactions, which, while powerful, can be sensitive to various experimental parameters.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common overarching questions regarding the synthesis of this compound derivatives.
Q1: What are the most common synthetic routes to prepare this compound derivatives?
A1: The two most prevalent and effective methods for constructing the biaryl scaffold of this compound derivatives are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound, typically a boronic acid or ester.[1] For the synthesis of this compound, this would involve coupling a derivative of 3-BOC-aminophenylboronic acid with a 4-halophenol derivative, or vice-versa.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2] In this case, one could couple 3-BOC-aniline with a 4-halophenol derivative.
The choice between these two methods often depends on the availability of starting materials and the functional group tolerance required for your specific derivative.
Q2: I am observing significant decomposition of my starting materials or product. What are the likely causes?
A2: Decomposition can stem from several factors, often related to the reaction conditions being too harsh for your specific substrate.
-
Base Sensitivity: The use of strong bases like sodium tert-butoxide (NaOtBu) in Buchwald-Hartwig aminations, or potassium carbonate in Suzuki couplings, can be detrimental to base-sensitive functional groups on your substrates.[3][4] Consider screening weaker bases such as potassium phosphate (K₃PO₄) or using a combination of an organic base with an inorganic base.[5]
-
High Temperatures: Many cross-coupling reactions require elevated temperatures to proceed efficiently.[6] However, prolonged exposure to high heat can lead to thermal decomposition of sensitive molecules. It is crucial to carefully monitor the reaction progress and avoid unnecessarily long reaction times at high temperatures.
-
Oxygen Sensitivity: The palladium catalysts used in these reactions are often sensitive to oxygen, especially in their active Pd(0) state. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst deactivation and the formation of undesired byproducts.[4]
Q3: How do I effectively remove the BOC protecting group after my coupling reaction?
A3: The tert-butyloxycarbonyl (BOC) group is typically removed under acidic conditions.[7] The choice of acid and solvent is critical to ensure complete deprotection without unwanted side reactions.
-
Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are commonly used for BOC deprotection.[8][9]
-
Potential Side Reactions: The acid-catalyzed removal of the BOC group generates a tert-butyl cation. This cation can act as an alkylating agent, leading to the formation of tert-butylated byproducts, especially on electron-rich aromatic rings or other nucleophilic sites.[10] To mitigate this, scavengers such as triethylsilane or anisole can be added to the reaction mixture.
-
Selective Deprotection: In some cases, it may be necessary to selectively deprotect one BOC group in the presence of another. This can sometimes be achieved by carefully controlling the reaction conditions, such as using milder acids or lower temperatures.[8] For instance, thermal deprotection in a continuous flow setup has shown promise for selective removal of aryl N-Boc groups over alkyl N-Boc groups.[11]
Q4: What are the best practices for purifying my final this compound derivative?
A4: Purification strategies will depend on the physical properties of your compound and the nature of the impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying these types of compounds. A gradient of ethyl acetate in hexanes is often a good starting point for elution. The polarity of your derivative will be influenced by the presence of the phenol and the BOC-protected amine.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique to obtain material of high purity. Screening various solvent systems is recommended to find optimal crystallization conditions.
-
Acid-Base Extraction: The phenolic hydroxyl group provides a handle for acid-base extraction. By dissolving the crude product in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate), you can selectively deprotonate the phenol and potentially remove non-acidic impurities. Subsequent acidification of the aqueous layer will re-protonate the phenol, allowing for its extraction back into an organic solvent. Care must be taken to avoid conditions that could cleave the BOC group.
Troubleshooting Guides
This section provides a more detailed breakdown of specific issues you might face during the synthesis of this compound derivatives, along with their potential causes and recommended solutions.
Troubleshooting Suzuki-Miyaura Coupling
| Issue | Potential Causes | Recommended Solutions |
| Low to No Product Formation | 1. Inefficient Catalyst/Ligand System: The chosen palladium catalyst and ligand may not be suitable for your specific substrates, especially if they are sterically hindered.[6] 2. Poor Quality Boronic Acid/Ester: The boronic acid may have decomposed (protodeboronation) or may contain impurities.[12] 3. Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step.[13] 4. Presence of Oxygen: Deactivation of the Pd(0) catalyst by oxygen.[4] | 1. Screen Catalysts and Ligands: For sterically demanding couplings, consider bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[6] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[6] 2. Use High-Purity Boronic Acid: Use freshly purchased or recrystallized boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).[12] 3. Optimize Base Selection: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] The choice of base can be solvent-dependent. 4. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[4] |
| Significant Protodeboronation | 1. Presence of Water: Excess water can lead to the hydrolysis of the boronic acid.[12] 2. High Temperatures and Long Reaction Times: These conditions can promote the protodeboronation side reaction.[12] 3. Inappropriate Base: Some bases can accelerate protodeboronation.[12] | 1. Use Anhydrous Solvents: While some Suzuki couplings benefit from a small amount of water, using anhydrous solvents can minimize protodeboronation. 2. Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating. 3. Screen Bases: Empirically determine the best base for your system that minimizes this side reaction. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[12] 2. High Catalyst Loading: In some cases, high concentrations of the palladium catalyst can lead to homocoupling. | 1. Rigorous Degassing: Ensure all reagents and the reaction vessel are free of oxygen.[4] 2. Optimize Catalyst Loading: Use the lowest effective catalyst loading. |
Troubleshooting Buchwald-Hartwig Amination
| Issue | Potential Causes | Recommended Solutions |
| Low to No Product Formation | 1. Incorrect Ligand Choice: The ligand is crucial for facilitating the catalytic cycle. The choice depends on the nature of the amine and the aryl halide.[14] 2. Base Incompatibility: The base may be too weak or may be sterically hindered, preventing efficient deprotonation of the amine-palladium complex.[5] 3. Catalyst Poisoning: Certain functional groups can coordinate to the palladium center and inhibit catalysis.[3] 4. Aryl Chloride Inactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[15] | 1. Ligand Screening: For primary amines like 3-BOC-aniline, ligands such as BrettPhos can be effective.[3] For sterically hindered substrates, bulky biaryl phosphine ligands are often necessary.[14] 2. Base Optimization: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[5] However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered.[3] 3. Substrate Purity: Ensure starting materials are free from impurities that could act as catalyst poisons. 4. Use Appropriate Conditions for Aryl Chlorides: Reactions with aryl chlorides often require more electron-rich and bulky ligands and potentially higher temperatures to promote oxidative addition.[15] |
| Reductive Dehalogenation of Aryl Halide | 1. Presence of Water or Protic Impurities: These can act as a proton source for the hydrodehalogenation side reaction. 2. Inefficient Amine Coupling: If the coupling of the amine is slow, the intermediate palladium-aryl complex may undergo side reactions. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Optimize Reaction Parameters: Re-evaluate the ligand, base, and temperature to accelerate the desired C-N bond formation. The correct choice of ligand can also minimize reductive dehalogenation.[16] |
| Phenol Coupling Instead of Amine | 1. Competitive Nucleophilicity: The phenoxide, formed under basic conditions, can compete with the amine as a nucleophile, leading to the formation of a diaryl ether.[15] | 1. Protect the Phenol: If phenol coupling is a significant issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl (Bn)) that can be removed under conditions that do not affect the BOC group. 2. Ligand and Condition Tuning: In some cases, careful selection of the ligand and reaction conditions can favor the amination over the etherification.[15] |
Experimental Protocols
Here is a representative, step-by-step methodology for the Suzuki-Miyaura coupling to synthesize a this compound derivative.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-(tert-butoxycarbonylamino)phenylboronic acid with 4-bromophenol.
Materials:
-
3-(tert-butoxycarbonylamino)phenylboronic acid
-
4-bromophenol
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[1]
-
Base (e.g., K₂CO₃)[1]
-
Solvent (e.g., 1,4-Dioxane/Water mixture)[1]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-(tert-butoxycarbonylamino)phenylboronic acid (1.2 equivalents), 4-bromophenol (1.0 equivalent), and K₂CO₃ (2.5 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1] The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound derivative.[1]
Visualizations
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yield in cross-coupling reactions.
References
- Parra-revilla, J., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Letters.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit. Retrieved January 16, 2026, from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Quora. Retrieved January 16, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Wordpress. Retrieved January 16, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 16, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014, October). ResearchGate. Retrieved January 16, 2026, from [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8). J&K Scientific LLC. Retrieved January 16, 2026, from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 16, 2026, from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. Retrieved January 16, 2026, from [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (2020, May 13). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 16, 2026, from [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. (2018, February 1). ACS Publications. Retrieved January 16, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Springer. Retrieved January 16, 2026, from [Link]
-
Buchwald -Hartwig Amination - OpenOChem Learn. (n.d.). OpenOChem Learn. Retrieved January 16, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. (2022, February 17). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Aminative Suzuki-Miyaura coupling - PubMed. (2024, February 29). PubMed. Retrieved January 16, 2026, from [Link]
-
Development of Chemoselective Suzuki‑Miyaura Coupling Reactions - 高知工科大学. (n.d.). Kochi University of Technology. Retrieved January 16, 2026, from [Link]
-
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed-[5][6]Rearrangement—Oxa-Michael Addition Cascade Reactions - MDPI. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 16, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). MDPI. Retrieved January 16, 2026, from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Failed Coupling Reactions with 4-(3-BOC-Aminophenyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common cross-coupling reactions involving the versatile building block, 4-(3-BOC-Aminophenyl)phenol. This bifunctional molecule, containing both a nucleophilic phenol and a protected aniline, presents unique challenges and opportunities in synthesis. This document is structured in a question-and-answer format to directly address the specific issues you may encounter, moving beyond simple procedural lists to explain the underlying chemical principles.
Section 1: General Issues & Foundational Checks
Before diving into reaction-specific problems, it's crucial to ensure the fundamentals are sound. Many reaction failures stem from common oversights rather than complex mechanistic failures.
Q1: My reaction shows no conversion of starting materials. Where do I even begin to troubleshoot?
A1: When faced with a complete lack of reactivity, a systematic, multi-point inspection is the most effective approach. The issue often lies in one of three areas: reagent integrity, catalyst activity, or the reaction environment.
Step-by-Step Diagnostic Protocol:
-
Reagent Purity Assessment: Verify the purity of your this compound and coupling partner (e.g., aryl halide, boronic acid). Impurities can poison the catalyst. For amines in particular, purification by filtration through a short plug of activated alumina can be effective.[1] If you suspect the quality of your boronic acid in a Suzuki coupling, consider converting it to a more stable boronate ester (e.g., pinacol ester), which can be purified and is often more robust.[2]
-
Catalyst and Ligand Verification:
-
Source: Are you using a reliable supplier?
-
Activity Check: If possible, run a simple, known-to-work control reaction with your catalyst and ligand to confirm their activity.
-
-
Inert Atmosphere Integrity: The presence of oxygen is a common culprit for reaction failure, as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of boronic acids.[1][2]
-
Ensure all solvents and reagents are thoroughly degassed. Common methods include bubbling a stream of argon or nitrogen through the solvent for 20-30 minutes or using several freeze-pump-thaw cycles for more rigorous oxygen removal.[3]
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.
-
-
Base and Solvent Quality:
-
Base: Ensure your base is dry and finely powdered. Grinding inorganic bases like K₃PO₄ or Cs₂CO₃ in a mortar and pestle increases surface area and reactivity.[1] For moisture-sensitive reactions, store bases in a desiccator.
-
Solvent: Use anhydrous solvents, especially for reactions sensitive to water (e.g., those prone to protodeboronation). Ensure solvents are free of peroxides, particularly ethers like dioxane and THF.
-
Section 2: Troubleshooting Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the bifunctional nature of this compound introduces specific challenges, primarily related to chemoselectivity and side reactions.
Q2: I am attempting a Suzuki coupling with an aryl halide, but my yield is very low, and I see significant amounts of my boronic acid starting material converted to the corresponding arene. What is happening?
A2: This observation strongly suggests that protodeboronation is a major competing side reaction. This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[2][4] This is often exacerbated by the specific conditions required for coupling with electron-rich phenols.
Causality and Mitigation Strategies:
-
Excess Water/Protic Sources: The presence of water, especially under basic conditions and at elevated temperatures, accelerates protodeboronation.
-
Solution: Use anhydrous solvents and ensure your base is dry. While some Suzuki protocols use aqueous bases, if protodeboronation is an issue, switching to anhydrous conditions with a base like K₃PO₄ is a good strategy.[4]
-
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote the decomposition of the boronic acid.
-
Solution: Try to find a more active catalyst system that allows for lower reaction temperatures or shorter reaction times.[2] Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the catalytic cycle, often allowing reactions to proceed at room temperature.[5]
-
-
Base Choice: Strong aqueous bases can facilitate hydrolysis.
Troubleshooting Workflow for Protodeboronation
Caption: Decision tree for addressing protodeboronation.
Q3: My Suzuki reaction is producing a complex mixture, and I suspect the phenolic -OH is interfering. How can I promote selective coupling at the C-O bond of the phenol?
A3: You are correct to be concerned about chemoselectivity. Both the phenol and the BOC-protected amine can potentially interact with the palladium catalyst. However, for a Suzuki reaction, the primary desired transformation is typically O-arylation of the phenol. If you are coupling this compound (as the boronic acid derivative) with an aryl halide, the phenol is a spectator. If you are coupling this compound (as the phenol) with an arylboronic acid, this is a Chan-Lam or modified Suzuki-type O-arylation.
Assuming you are trying to couple a boronic acid to the phenol oxygen (an O-arylation), failure often stems from catalyst inhibition or unfavorable reaction kinetics.
Key Parameters for O-Arylation:
| Parameter | Recommendation | Rationale |
| Catalyst System | Cu(OAc)₂ or CuI with a ligand like DMEDA is standard for Chan-Lam. For Pd-catalyzed O-arylation, specific ligands are needed. | Copper catalysts are classic for C-O couplings (Ullmann/Chan-Lam type).[7] Palladium-catalyzed etherification is possible but requires careful ligand selection to favor C-O reductive elimination. |
| Base | Mild bases like K₂CO₃ or Cs₂CO₃. | A base is required to deprotonate the phenol, forming the active phenoxide nucleophile. Stronger bases (e.g., NaOtBu) may promote side reactions or BOC-group cleavage. |
| Solvent | Aprotic polar solvents like DMF or Dioxane. | Solubility of the phenoxide salt is critical for the reaction to proceed.[6] |
| Atmosphere | Reactions are often run in the presence of air for Chan-Lam (oxidant needed), but Pd-systems require an inert atmosphere. | The mechanism for Cu-catalyzed C-O coupling is distinct from Pd-catalyzed cycles and often involves a Cu(II) active species. |
Section 3: Troubleshooting Buchwald-Hartwig Aminations
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds.[8] When using this compound as the amine source, specific issues related to its structure can arise.
Q4: I am trying to couple this compound with an aryl bromide, but the reaction is sluggish and gives low conversion. What are the likely causes?
A4: Low conversion in a Buchwald-Hartwig reaction with this substrate typically points to two main issues: reduced nucleophilicity of the protected aniline and catalyst inhibition or deactivation.
-
Reduced Nucleophilicity: The BOC-protecting group, while necessary, is electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom compared to a free aniline.[3] This can slow down the key step of amine coordination to the palladium center.
-
Catalyst Inhibition by the Phenol: The free phenolic hydroxyl group can coordinate to the palladium center. This coordination can be non-productive and sequester the catalyst from the main catalytic cycle, effectively acting as an inhibitor.
Optimization Strategies:
-
Ligand Choice is Critical: For electron-deficient or sterically hindered amines, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to accelerate both the oxidative addition and the C-N reductive elimination steps, which are often rate-limiting in these challenging couplings.[3][9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the N-H bond of the BOC-amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] Weaker bases like carbonates are generally insufficient.
-
Protect the Phenol: If catalyst inhibition by the phenol is suspected, a double-protection strategy may be necessary. Protecting the phenol as a methyl ether (Me), benzyl ether (Bn), or silyl ether (e.g., TBS) will prevent its interaction with the catalyst. The protecting group can be removed in a subsequent step.
-
Use a Precatalyst: To ensure the formation of a consistent, active catalyst, use a well-defined precatalyst. This avoids variability associated with generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3]
General Protocol for Buchwald-Hartwig Coupling
-
Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.2 eq), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol %), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %).
-
Inerting: Seal the vessel and purge thoroughly with argon or nitrogen.
-
Addition: Add the strong base (e.g., NaOtBu, 1.3-1.5 eq) followed by the degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, monitoring by TLC or LC-MS.[3]
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.[3] Proceed with standard aqueous workup and purification.
Q5: My reaction works, but I am getting a significant amount of a side product where the BOC group has been removed. How can I prevent this?
A5: Cleavage of the tert-butyloxycarbonyl (BOC) protecting group indicates that the reaction conditions are too harsh, either too acidic, too basic, or too hot for the group to remain stable.
Causes of De-BOC-ing:
-
Thermal Instability: BOC groups can be thermally labile, especially at temperatures exceeding 100-110 °C for extended periods.
-
Base-Mediated Cleavage: While less common than acid-catalyzed cleavage, very strong bases or certain nucleophiles can attack the carbonyl of the carbamate, leading to its removal.
-
Acidic Conditions: Any adventitious acid can rapidly cleave the BOC group. This can sometimes be generated in situ if certain reagents decompose.
Preventative Measures:
-
Lower the Temperature: Screen more active catalyst systems that can operate at lower temperatures (e.g., 60-80 °C).
-
Minimize Reaction Time: A more efficient catalyst not only allows for lower temperatures but also shortens the required reaction time, reducing the thermal stress on the molecule.
-
Base Choice: While a strong base is needed, ensure the correct stoichiometry is used. A large excess of base is generally not beneficial and can promote side reactions.
Troubleshooting Flow for Unwanted Side Reactions
Caption: Workflow for identifying and solving common side reactions.
Section 4: Troubleshooting Ullmann-type (C-O) Couplings
The Ullmann reaction is a classic copper-catalyzed method for forming diaryl ethers.[10] Modern protocols often use ligands to facilitate the reaction under milder conditions.[11]
Q6: I am attempting to synthesize a diaryl ether via an Ullmann condensation between this compound and an aryl iodide, but the reaction requires very high temperatures (>160 °C) and gives a poor yield. How can I improve this?
A6: The classic Ullmann condensation indeed requires harsh conditions.[12] The key to modern, efficient C-O coupling is the use of a copper(I) source in combination with a chelating ligand, which facilitates the catalytic cycle and allows for significantly lower reaction temperatures.
Modernizing Your Ullmann Protocol:
-
Catalyst System: Use a Cu(I) source, such as CuI, instead of metallic copper.
-
Add a Ligand: The addition of a simple, inexpensive ligand is the most critical improvement. N,N'-dimethylglycine has been shown to be highly effective, allowing reactions to proceed at temperatures as low as 90 °C.[11] Other common ligands include L-proline and various diamines.
-
Base and Solvent: A moderately strong base like K₂CO₃ or K₃PO₄ is needed to deprotonate the phenol. A polar aprotic solvent such as DMF, DMSO, or dioxane is typically used to ensure solubility of the reagents.
Optimized Ullmann Protocol Example:
-
Setup: In a reaction vessel, combine the aryl iodide (1.0 eq), this compound (1.2 eq), CuI (5-10 mol %), N,N'-dimethylglycine (20 mol %), and K₂CO₃ (2.0 eq).
-
Reaction: Add a polar aprotic solvent (e.g., dioxane or DMF), degas the mixture, and heat to 90-110 °C until the reaction is complete.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonia or ammonium chloride to remove copper salts, followed by a standard aqueous workup.
This ligand-accelerated protocol should provide a significant improvement in yield and allow for much milder and more functional-group-tolerant reaction conditions.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]
-
ResearchGate. (n.d.). Phenol/aniline–arene cross-coupling by Waldvogel et al. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
-
PubMed. (2025). Catalytic chemoselective C-N and C-O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
PubMed. (2021). Selective cross-coupling of unsaturated substrates on Al(I). Retrieved from [Link]
-
ACS Publications. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive | ACS Catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from [Link]
-
Semantic Scholar. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH. (n.d.). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubMed. (2006). Palladium-catalyzed oxidation of Boc-protected N-methylamines with IOAc as the oxidant: a Boc-directed sp3 C-H bond activation. Retrieved from [Link]
-
NIH. (2009). Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Utrecht University. (n.d.). Novel catalysts for the conversion of phenol to anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of meta-functionalized phenols and anilines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]
-
NIH. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (2025). Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Retrieved from [Link]
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- 10. Ullmann Reaction [organic-chemistry.org]
- 11. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 12. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Impurities in 4-(3-BOC-Aminophenyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(3-BOC-Aminophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control during the synthesis of this key pharmaceutical intermediate. As your dedicated support partner, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your synthetic processes.
The Critical Role of Impurity Profiling
In pharmaceutical development, the adage "the process defines the product" holds significant weight. Impurities in an Active Pharmaceutical Ingredient (API) can arise from various sources, including starting materials, intermediates, side reactions, and degradation.[1][2][] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product.[4] Therefore, rigorous identification, characterization, and control of impurities are mandated by regulatory agencies such as the ICH, FDA, and EMA.[2] This guide will focus on the specific impurities related to the synthesis of this compound, a versatile building block in medicinal chemistry.
Common Synthetic Route and Potential Impurity Hotspots
The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction typically involves the coupling of a BOC-protected aminophenyl boronic acid derivative with a halophenol, or vice versa, in the presence of a palladium catalyst and a base.[5]
Caption: Synthetic pathway and potential impurity formation in the synthesis of this compound.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Origin | Analytical Detection |
| tert-butyl (3-bromophenyl)carbamate | Starting Material | Unreacted starting material | HPLC, LC-MS, GC-MS |
| (4-hydroxyphenyl)boronic acid | Starting Material | Unreacted starting material | HPLC, LC-MS |
| Biphenyl-3,3'-diylbis(tert-butyl carbamate) | Homocoupling | Dimerization of the aryl halide | HPLC, LC-MS |
| Biphenyl-4,4'-diol | Homocoupling | Dimerization of the boronic acid | HPLC, LC-MS |
| Phenol | Protodeboronation | Hydrolysis of the boronic acid[6] | GC-MS, LC-MS |
| tert-butyl phenylcarbamate | Dehalogenation | Reduction of the aryl halide | HPLC, LC-MS, GC-MS |
| 4-(3-aminophenyl)phenol | Deprotection | Loss of the BOC protecting group | HPLC, LC-MS |
| Residual Palladium | Catalyst | Incomplete removal of the catalyst | ICP-MS |
| Inorganic Salts | Base/Byproducts | From the reaction workup | IC, ICP-MS |
Troubleshooting Guide: A Q&A Approach
This section is designed to provide practical solutions to common problems encountered during the synthesis and analysis of this compound.
Issue 1: My Suzuki Coupling Reaction Shows Low to No Product Formation.
Q: I've set up my Suzuki coupling reaction, but TLC/LC-MS analysis shows primarily unreacted starting materials. What are the first things to check?
A: When a Suzuki coupling fails, a systematic evaluation of the reaction parameters is crucial.[7] Here’s a checklist to guide your troubleshooting:
-
Catalyst Activity: Ensure your palladium catalyst is active. Older catalysts or those exposed to air can lose activity. Consider using a fresh batch or a more robust pre-catalyst like a palladacycle.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[6]
-
Reagent Quality: Verify the purity of your starting materials. Impurities in the aryl halide or boronic acid can inhibit the reaction. Boronic acids, in particular, can be prone to decomposition.
-
Base Selection and Solubility: The choice of base is critical for the transmetalation step.[6] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6] The base must be sufficiently soluble in the reaction medium to be effective. If you are using an aqueous base with an organic solvent, ensure vigorous stirring to facilitate phase transfer.
-
Solvent System: The solvent plays a key role in solubilizing the reactants and catalyst. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. Ensure the solvents are degassed to remove dissolved oxygen.
-
Reaction Temperature: Suzuki couplings are often run at elevated temperatures (e.g., 80–110 °C).[7] Ensure your reaction is reaching and maintaining the target temperature.
Issue 2: I'm Observing Significant Side Product Formation.
Q: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupling and protodeboronation products. How can I minimize these?
A: The formation of side products is a common challenge in Suzuki couplings. Here’s how to address them:
-
Homocoupling: This side reaction involves the dimerization of the boronic acid or the aryl halide. It is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst and maintain a strict inert atmosphere throughout the reaction.[6]
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, effectively consuming your nucleophile.[6] It is often caused by excess water or harsh basic conditions.
-
Solution: Use anhydrous reagents and solvents if possible. If water is necessary for the reaction, use the minimum required amount. Consider using more stable boronic esters, such as pinacol (BPin) esters, to mitigate this side reaction.[6]
-
Issue 3: I'm Seeing an Unexpected Peak in My HPLC/LC-MS that Corresponds to the Deprotected Amine.
Q: My crude product analysis shows a peak corresponding to 4-(3-aminophenyl)phenol. What could be causing the premature deprotection of the BOC group?
A: The tert-butyloxycarbonyl (BOC) group is generally stable to the basic conditions of the Suzuki coupling but can be cleaved under acidic conditions.[8]
-
Acidic Impurities: Check your starting materials and solvents for acidic impurities.
-
Workup Conditions: During the aqueous workup, avoid acidic conditions. If an acid wash is necessary, use a dilute, weak acid and minimize contact time.
-
Silica Gel Chromatography: Some grades of silica gel can be acidic. If you observe deprotection during purification, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
Issue 4: How Do I Confirm the Identity of an Unknown Impurity?
Q: I have an unknown peak in my chromatogram that I suspect is an impurity. What is the workflow for identifying it?
A: A multi-technique approach is essential for unambiguous structure elucidation of unknown impurities.[][10]
Caption: Workflow for the identification of an unknown impurity.
-
LC-MS Analysis: Obtain the accurate mass of the unknown peak using high-resolution mass spectrometry (HRMS).[10] This will provide the elemental composition. Also, analyze the fragmentation pattern from MS/MS experiments to gain structural information.[]
-
Propose Potential Structures: Based on the molecular formula and fragmentation data, and considering the starting materials, reagents, and potential side reactions, propose a list of possible structures.
-
Isolation: Isolate the impurity using preparative HPLC. This will provide a pure sample for further analysis.
-
NMR Spectroscopy: Acquire a full suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) on the isolated impurity.[10] This will provide detailed information about the connectivity of atoms and allow for unambiguous structure determination.
-
Confirmation: If possible, synthesize the proposed impurity structure and compare its analytical data (retention time, mass spectrum, NMR spectra) with that of the isolated unknown.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for routine impurity profiling of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for routine analysis and quantification of impurities in pharmaceutical manufacturing.[1][] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and residual solvents.[1][] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR are invaluable.[2]
Q2: How can I avoid the generation of the reactive tert-butyl cation during BOC deprotection?
A2: The tert-butyl cation generated during acidic BOC deprotection can lead to alkylation of nucleophilic sites on your molecule.[12] To mitigate this, it is common practice to use "scavengers" in the deprotection cocktail.[13][14] Common scavengers include triethylsilane, anisole, or thioanisole, which act to trap the carbocation.
Q3: My final product has a slight color, even after purification. What could be the cause?
A3: Trace amounts of phenolic impurities can be susceptible to oxidation, leading to the formation of colored quinone-type structures. Ensure that the final product is stored under an inert atmosphere and protected from light. If the coloration is due to residual palladium, consider treatment with a palladium scavenger or performing an additional crystallization step.
Q4: What are the regulatory limits for impurities in an API?
A4: The International Council for Harmonisation (ICH) provides guidelines (e.g., ICH Q3A) for impurity thresholds in new drug substances. Generally, impurities present at levels above 0.1% should be identified and quantified.[2] The specific limits depend on the maximum daily dose of the drug.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Note: This is a starting point, and the method may need to be optimized for your specific impurity profile.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Retrieved from [Link]
-
NIH. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
Pharmaffiliates. (n.d.). 4-((4-aminophenyl)amino)phenol. Retrieved from [Link]
-
NIH. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
-
Veeprho. (n.d.). 4-((4-aminophenyl)amino)phenol. Retrieved from [Link]
Sources
- 1. soeagra.com [soeagra.com]
- 2. rroij.com [rroij.com]
- 4. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Managing Steric Hindrance in Reactions with 4-(3-BOC-Aminophenyl)phenol
Welcome to the technical support guide for 4-(3-BOC-Aminophenyl)phenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our focus is to address the unique challenges presented by the steric profile of this molecule and to provide robust strategies for successful synthetic transformations.
Introduction: Understanding the Challenge
This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a biphenyl core with a phenolic hydroxyl group and a tert-butyloxycarbonyl (BOC) protected amine, offers significant synthetic versatility. However, this same structure presents a considerable challenge: steric hindrance. The bulky tert-butyl group and the ortho-substituents on the biphenyl system can significantly impede access to reactive sites, leading to sluggish reactions, low yields, or unexpected side products.
This guide is designed to explain the "why" behind these challenges and provide field-proven solutions to overcome them.
Caption: Steric profile of this compound highlighting key hindrance zones.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, categorized by reaction type.
Part 1: Reactions at the Phenolic Hydroxyl Group (O-Alkylation & O-Acylation)
Question: My Williamson ether synthesis (O-alkylation) with this compound is extremely slow and gives low yields. Why is this happening and how can I fix it?
Answer: This is a classic case of steric hindrance impacting nucleophilicity. While the phenolic proton is acidic, the resulting phenoxide's ability to attack an electrophile is hindered by the large, adjacent 3-BOC-aminophenyl substituent.
Causality & Troubleshooting Steps:
-
Insufficient Deprotonation: Weak bases like K₂CO₃ may not fully deprotonate the phenol, leading to a low concentration of the active nucleophile.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like DMF or THF will ensure complete and rapid formation of the phenoxide.
-
-
Solvent Effects: Protic solvents can solvate the phenoxide, reducing its nucleophilicity.
-
Solution: Use anhydrous polar aprotic solvents such as DMF, DMSO, or THF. These solvents solvate the counter-ion (e.g., Na⁺) but leave the phenoxide anion highly reactive.
-
-
Reaction Temperature: The activation energy for the reaction is likely high due to steric repulsion in the transition state.
Question: I am attempting an O-acylation, but the reaction is incomplete. Should I use more aggressive conditions?
Answer: Aggressive conditions can be counterproductive, potentially leading to side reactions or deprotection. The issue likely lies with the activation of the acylating agent or steric hindrance at the reaction site.
Causality & Troubleshooting Steps:
-
Poor Electrophile: Acyl chlorides or anhydrides may not be reactive enough to overcome the steric barrier.
-
Solution: Activate the reaction using a catalyst. 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the hindered phenol.
-
-
Base Choice: The choice of base is critical. It must be strong enough to scavenge the acid by-product (e.g., HCl) but not so strong that it promotes side reactions.
-
Solution: Use a hindered amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a non-protic solvent like CH₂Cl₂ or THF.
-
A modern and efficient method for acylating phenols involves using organic salts as acylating reagents, activated by reagents like diethylaminosulfur trifluoride (DAST), which can proceed smoothly at room temperature.[3]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are particularly sensitive to steric effects, as they involve the coordination of bulky substrates to a metal center.
Question: My Suzuki-Miyaura coupling, using an aryl-bromide derivative of this compound, is failing. What is the most critical parameter to optimize?
Answer: For sterically hindered Suzuki-Miyaura couplings, the ligand is unequivocally the most critical parameter.[4][5] The catalyst system must be designed to handle bulky substrates. First-generation catalysts like those using triphenylphosphine are often ineffective.
Causality & Troubleshooting Steps:
-
Ligand Choice: The ligand's job is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. For hindered substrates, the ligand must be both electron-rich (to promote oxidative addition) and bulky (to promote reductive elimination).[6][7]
| Ligand Class | Examples | Key Features | Ideal For |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. Promote fast oxidative addition and reductive elimination.[4][8] | Tetra-ortho-substituted biaryls; couplings with hindered aryl chlorides and bromides.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors forming very stable Pd complexes. High thermal stability and turnover numbers.[6][9] | Challenging couplings requiring high temperatures; can be effective for hindered substrates.[9] |
-
Base and Solvent System: The base not only participates in the transmetalation step but also influences catalyst activity and stability.
-
Solution: Use a strong base like K₃PO₄ or Cs₂CO₃. For solvent, a mixture of an organic solvent (like dioxane, toluene, or THF) and water is often effective, though anhydrous conditions can also work depending on the specific substrates.[10]
-
Caption: Troubleshooting workflow for a failing cross-coupling reaction.
Question: I need to perform a Buchwald-Hartwig amination with the deprotected aniline of this molecule. What catalyst system should I start with?
Answer: The free aniline derived from this compound is a sterically hindered secondary aniline (after coupling). This reaction class requires a highly active catalyst system.
Causality & Recommended System:
-
The Challenge: The steric bulk around the nitrogen atom makes both the oxidative addition of the aryl halide and the final C-N reductive elimination difficult.
-
Recommended Starting Point: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a bulky, electron-donating biaryl phosphine ligand is the state-of-the-art for this transformation.[8][11][12]
-
Catalyst: Pd₂(dba)₃ (1-2 mol %)
-
Ligand: XPhos or RuPhos (2-4 mol %)
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous toluene or dioxane.
-
Temperature: 80-110 °C.
-
This combination generates a highly reactive monoligated palladium species that is necessary to engage sterically crowded coupling partners.[7][8]
Part 3: BOC Group Manipulation
Question: I'm struggling with incomplete BOC deprotection using standard TFA/DCM. Can I just increase the reaction time or temperature?
Answer: While forcing the conditions might eventually drive the reaction to completion, you risk significant side reactions. The issue is that steric hindrance around the BOC-protected nitrogen can slow the rate of acid-mediated cleavage.[13] More importantly, the tert-butyl cation generated during deprotection is a potent electrophile that can cause problems.[14][15]
Causality & Troubleshooting Steps:
-
Slow Reaction Rate: The bulky environment hinders the protonation of the carbamate carbonyl, which is the first step in the deprotection mechanism.[16]
-
Solution: Instead of simply increasing time, consider a stronger acid system. 4M HCl in dioxane is often more effective than TFA for stubborn BOC groups.
-
-
Side Reaction - Friedel-Crafts Alkylation: The electron-rich phenol ring is highly susceptible to alkylation by the tert-butyl cation. This leads to a difficult-to-remove, isomeric impurity.[14][15]
-
Solution: Use a cation scavenger. Adding 5-10 equivalents of a scavenger like anisole, thioanisole, or triethylsilane (TES) to the reaction mixture will trap the t-butyl cation before it can alkylate your product.
-
Question: Are there alternative, non-acidic methods for BOC deprotection that avoid the tert-butyl cation issue?
Answer: Yes, thermal deprotection is an excellent alternative, especially in a continuous flow setup. This method avoids acidic reagents and the formation of reactive cations.[17][18]
-
Method: Heating a solution of the BOC-protected compound in a solvent like methanol or even toluene to high temperatures (e.g., 150-200 °C) can induce thermolytic cleavage of the BOC group, releasing isobutylene and CO₂.[17][18]
-
Advantages: This method is clean, avoids aqueous workups, and is compatible with many functional groups. It can be highly selective; for instance, an aryl N-Boc group can often be removed thermally in the presence of a more stable alkyl N-Boc group.[18]
Detailed Experimental Protocols
Protocol 1: High-Yield Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol is adapted for coupling a hindered aryl bromide (Ar-Br, derived from this compound) with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a strong stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.01 eq., 1 mol %) and a bulky phosphine ligand (e.g., XPhos, 0.03 eq., 3 mol %).[10]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio, to a final concentration of ~0.1 M). The solution should be thoroughly sparged with argon for 15-20 minutes.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Effective BOC-Deprotection with a Cation Scavenger
This protocol is designed for the clean removal of the BOC group while preventing side reactions.
-
Reaction Setup: Dissolve the BOC-protected compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of ~0.1 M.
-
Scavenger Addition: Add a cation scavenger, such as anisole (5.0 eq.), to the solution and stir for 5 minutes at room temperature.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq.) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (3x) to ensure all TFA is removed.
-
Purification/Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate or ether) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. The product can then be extracted, dried, and purified if necessary. For many applications, the resulting amine salt can be used directly in the next step after neutralization.
References
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substr
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC - NIH.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Ligand design for cross-couplings: phosphines. YouTube.
- Acylation of phenols to phenolic esters with organic salts. RSC Publishing.
- Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. PubMed.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
Sources
- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. BOC deprotection [ms.bzchemicals.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Protection Strategies for Aminophenols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting for the selective protection of aminophenols. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern selectivity, empowering you to solve challenges in your own work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selectively protecting aminophenols?
The core challenge lies in the dual nucleophilicity of aminophenols. Both the amino (-NH₂) and hydroxyl (-OH) groups can react with electrophilic protecting group reagents. Achieving high selectivity for either N-protection or O-protection is difficult because their reactivities can be similar, leading to mixtures of N-protected, O-protected, and N,O-di-protected products.[1] The relative position of the amino and hydroxyl groups (ortho, meta, para) also significantly influences reactivity through electronic and steric effects. Furthermore, o-aminophenol derivatives are susceptible to intramolecular reactions, such as acyl group migration between the nitrogen and oxygen atoms.[2][3][4][5][6]
Q2: How do pKa and pH control the selectivity of N- vs. O-protection?
Selectivity is fundamentally a game of competitive nucleophilicity, which is directly governed by pKa and the pH of the reaction medium.
-
The Principle: The group with the lower pKa is more acidic and will be deprotonated first in the presence of a base. The resulting conjugate base (phenoxide or amide) is the more potent nucleophile.
-
The phenolic hydroxyl group (pKa ≈ 10) is generally more acidic than the anilinic ammonium group (pKa ≈ 4-5).
-
-
Practical Application:
-
For N-Protection (e.g., N-Boc): To favor reaction at the more nucleophilic amine, the reaction is typically run under neutral to slightly basic conditions. At this pH, the amine is a free base (-NH₂) and a good nucleophile, while the phenol remains largely protonated (-OH) and is a poor nucleophile. Adding a base that is just strong enough to neutralize any acid byproducts (like HCl from an acid chloride) but not strong enough to deprotonate the phenol is key.
-
For O-Protection: To favor reaction at the hydroxyl group, a strong base (e.g., NaH, K₂CO₃) is used to fully deprotonate the phenol, forming a highly nucleophilic phenoxide anion (-O⁻). This phenoxide is a much stronger nucleophile than the neutral amino group, directing the protecting group to the oxygen.
-
Controlling the pH is therefore a critical first step in planning your selective protection strategy.[7][8]
Q3: I need to protect the amine. Which protecting groups and conditions are recommended for selective N-protection?
For selective N-protection, the tert-butoxycarbonyl (Boc) group is an industry standard due to its reliability and mild deprotection conditions.[9]
Recommended Strategy: N-Boc Protection The key is to maintain the nucleophilicity of the amine while minimizing that of the hydroxyl group. This is best achieved under neutral or weakly basic conditions in aprotic solvents.
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN)
-
Conditions: Room temperature. A mild base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) can be used to scavenge the acid formed during the reaction.[10]
A catalyst-free N-tert-butyloxycarbonylation of amines in water has also been shown to be highly chemoselective.[11] This method avoids side products and can be advantageous for green chemistry initiatives.
Q4: My synthesis requires O-protection first. What are the best strategies?
Selective O-protection typically requires enhancing the nucleophilicity of the hydroxyl group by converting it to a phenoxide. Silyl ethers are an excellent choice for this purpose.
Recommended Strategy: O-TBDMS Protection The tert-butyldimethylsilyl (TBDMS) group is widely used due to its stability across a range of conditions and its selective removal with fluoride sources.[12]
-
Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl) and a strong, non-nucleophilic base.
-
Base: Imidazole or a stronger base like sodium hydride (NaH) if needed. Imidazole acts as both a base and a catalyst.[12]
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or THF.
-
Conditions: The reaction is typically run at 0 °C to room temperature. The use of a strong base ensures the phenol is deprotonated, making it the primary site of attack.
An alternative strategy for O-alkylation involves the temporary protection of the amino group as an imine, alkylation of the hydroxyl group, and subsequent hydrolysis of the imine.[1][13]
Troubleshooting Guide
Q1: "My reaction is yielding a significant amount of the N,O-di-protected product. How can I improve selectivity for mono-protection?"
This is a classic problem of over-reaction, indicating that the reaction conditions are too harsh or the stoichiometry is incorrect.
Logical Flow for Troubleshooting Di-Protection
Caption: Troubleshooting workflow for unwanted di-protection.
-
Expert Insight: The most common error is using an overly strong base for N-protection (e.g., DMAP) which can begin to deprotonate the phenol, or allowing the reaction to run for too long or at too high a temperature. For N-Boc protection, if you observe di-protection, switch from triethylamine to the milder sodium bicarbonate. Slow, dropwise addition of the protecting group reagent can also dramatically improve selectivity by keeping its instantaneous concentration low.
Q2: "I'm attempting an O-acylation on an o-aminophenol, but the product isomerizes to the N-acyl product upon workup or purification. How can I prevent this?"
This is a well-documented phenomenon known as O-to-N acyl migration.[2][3][4][5][6] It is particularly prevalent in ortho-aminophenols and is often catalyzed by acid or base.
Mechanism of O-to-N Acyl Migration
Caption: Simplified mechanism of base/acid-catalyzed acyl migration.
-
Solutions & Best Practices:
-
Strict pH Control: Ensure your workup and purification steps are performed under strictly neutral conditions. Avoid acidic or basic aqueous washes. If purification via silica gel chromatography is necessary, consider using silica gel that has been pre-treated with triethylamine (1-2% in the eluent) to neutralize acidic sites.
-
Use a More Stable Protecting Group: If acyl migration is unavoidable, consider a non-migrating group for O-protection, such as a silyl ether (TBDMS, TIPS) or a benzyl ether (Bn).[12][14] These groups are not susceptible to this type of intramolecular rearrangement.
-
Q3: "My selective N-protection yield is low, and I'm recovering mostly starting material. What's going wrong?"
Low conversion suggests insufficient reactivity. Here are the most common causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | If an acidic byproduct is formed (e.g., from an acid chloride), it can protonate the starting amine, shutting down the reaction. | Ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA, NaHCO₃) is used to scavenge the acid. |
| Low Reagent Reactivity | The protecting group reagent may not be electrophilic enough under the chosen conditions. | For N-Boc protection, if (Boc)₂O is ineffective, consider using Boc-ON, which is more reactive. Adding a catalyst like DMAP (catalytic amount, ~1-5 mol%) can also accelerate the reaction, but monitor carefully for di-protection. |
| Solvent Effects | The chosen solvent may not be optimal for the reaction. | For N-protection, ensure the solvent is aprotic and can dissolve the starting material well. THF, DCM, and Dioxane are common choices.[10] |
| Poor Quality Reagents | Old (Boc)₂O can hydrolyze over time. Aminophenols can oxidize if not stored properly under inert gas.[15][16] | Use freshly opened or purified reagents. Verify the quality of your starting aminophenol; if it is discolored, it may need to be purified by recrystallization first.[17] |
Validated Experimental Protocols
Protocol 1: Selective N-Boc Protection of 4-Aminophenol
This protocol is optimized for high selectivity towards the amino group by using a mild bicarbonate base in a mixed solvent system.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.0 eq.).
-
Dissolution: Add methanol (MeOH) and Dichloromethane (DCM) in a 1:9 ratio to dissolve the aminophenol.
-
Base Addition: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Reagent Addition: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Separate the organic layer. Wash with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or flash chromatography if necessary.
Protocol 2: Selective O-TBDMS Protection of 3-Aminophenol
This protocol leverages a strong base to generate the phenoxide for highly selective O-silylation.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous Dimethylformamide (DMF).
-
Deprotonation: Cool the solvent to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Substrate Addition: Add a solution of 3-aminophenol (1.0 eq.) in a minimum amount of anhydrous DMF dropwise. Stir at 0 °C for 30 minutes.
-
Reagent Addition: Add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Extract the product with ethyl acetate (3x). Combine the organic layers and wash with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography on silica gel.
References
-
Raiford, L. C., & LeRosen, A. L. (1945). The Migration of Acetyl and Benzoyl Groups in o-Aminophenol. II. Hydrolysis Products of the Mixed Diacyl Derivatives and Theory of the Migrations. Journal of the American Chemical Society, 67(12), 2163–2165. [Link]
-
Patil, S. M., et al. (2021). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]
-
Smith, E. D., & Elrod Jr., L. (1977). Migration of acyl groups in o-aminophenol. 1. The acetyl-benzoyl, acetyl-p-nitrobenzoyl, and acetyl-propionyl systems. The Journal of Organic Chemistry, 42(4), 652–654. [Link]
-
Smith, E. D., & Elrod Jr., L. (1978). Migration of acyl groups in acetyl-alkoxycarbonyl mixed diacyl derivatives of o-aminophenol. The Journal of Organic Chemistry, 43(4), 775–777. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]
-
Alper, P. B., et al. (2006). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic Letters, 8(19), 4379–4382. [Link]
-
Yildirim, P., et al. (2019). Selective alkylation of the amino group of aminophenols. ResearchGate. [Link]
-
Demir, H. O., et al. (2007). Selective protection and deprotection of alcohols and amines. Journal of Chemical Research, 2007(1), 47-50. [Link]
-
Raiford, L. C., & LeRosen, A. L. (1945). The Migration of Acyl Groups in Certain Derivatives of o-Aminophenol. Journal of the American Chemical Society, 67(12), 2163-2165. [Link]
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Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
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University of Liverpool. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Liverpool Chemistry Department. [Link]
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
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Smith, E. D., & Mayasandra, V. S. (1977). Migration of the acyl group in substituted o-aminophenols: acetyl-chloroacetyl derivatives. The Journal of Organic Chemistry, 42(4), 652-654. [Link]
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Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable Chemistry Resources. [Link]
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Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]
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Reddy, D. R., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(12), 14507-14521. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Silyl ether. Wikipedia, The Free Encyclopedia. [Link]
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Willingdon College, Sangli. (n.d.). Protection and deprotection. Willingdon College Chemistry Department. [Link]
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Mitchell, S. C., & Waring, R. H. (2000). Aminophenols. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
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Techno PharmChem. (n.d.). p-Aminophenol. Techno PharmChem Product Information. [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to the Purity Assessment of 4-(3-BOC-Aminophenyl)phenol: A Comparative Analysis of Analytical Methodologies
For researchers and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 4-(3-BOC-Aminophenyl)phenol is a critical building block in the synthesis of various pharmaceutical agents. Its purity profile directly influences the downstream reaction efficiency and, more importantly, the impurity profile of the resulting API.[1] The presence of uncharacterized or poorly controlled impurities can introduce significant risks, including altered pharmacology and potential toxicity.[2][3]
This guide provides an in-depth, objective comparison of the primary analytical methods for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights to construct a robust, self-validating analytical strategy. Our approach is grounded in the principles of regulatory compliance, adhering to the spirit of guidelines from the International Council for Harmonisation (ICH).[4][5][6]
The Chromatographic Workhorse: HPLC and UPLC for Quantitative Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of purity assessment in the pharmaceutical industry.[5] These techniques excel at separating the target compound from process-related impurities (e.g., starting materials, by-products) and degradation products, providing a quantitative measure of purity, typically expressed as area percent.
The fundamental choice between HPLC and UPLC hinges on the desired balance of speed, resolution, and sensitivity. UPLC systems utilize columns packed with sub-2 µm particles, a significant decrease from the 3-5 µm particles common in traditional HPLC.[7][8] This reduction in particle size dramatically increases separation efficiency but necessitates instrumentation capable of handling much higher backpressures (up to 15,000 psi).[8] The practical consequence is a profound improvement in analytical performance. An analysis that might take 30 minutes on an HPLC system can often be completed in under 5 minutes with UPLC, representing a 5- to 10-fold increase in speed.[9][10] This enhanced efficiency also leads to sharper, narrower peaks, which improves both resolution between closely eluting impurities and sensitivity for detecting trace components.[9][10][11]
Comparative Performance: HPLC vs. UPLC
The following table summarizes the key performance differences, providing a clear rationale for method selection based on laboratory needs.
| Feature | Conventional HPLC | Ultra-Performance Liquid Chromatography (UPLC) | Advantage & Rationale |
| Analysis Time | ~20–40 minutes | ~2–5 minutes | UPLC (5-10x faster) : Higher efficiency allows for shorter columns and faster flow rates without sacrificing separation power, dramatically increasing sample throughput.[9][10] |
| Resolution | Good | Excellent | UPLC : Smaller particles provide more theoretical plates, leading to superior separation of complex mixtures and isomeric impurities.[9][11] |
| Sensitivity | Moderate | High | UPLC : Narrower peaks result in a greater peak height for a given concentration, improving the limits of detection (LOD) and quantitation (LOQ) for trace impurities.[9][11] |
| Solvent Consumption | High | Low | UPLC (Greener) : Shorter run times and lower flow rates can reduce solvent usage by 50-70%, lowering both purchase and disposal costs.[9] |
| System Pressure | ~400–600 bar | ~1000–1200 bar | HPLC : Operates on a wider range of standard equipment. UPLC requires specialized high-pressure systems.[9] |
Experimental Protocol: A Validated Reversed-Phase UPLC Method
This protocol provides a robust starting point for the purity analysis of this compound. The method must be formally validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][13][14][15]
Objective: To quantitatively determine the purity of this compound and separate it from potential process-related impurities.
1. Instrumentation and Materials:
-
System: UPLC system with a photodiode array (PDA) or tunable UV detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter.
2. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |
3. Data Analysis and Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Any peak exceeding the reporting threshold (typically 0.05%) should be reported. Impurities above the identification threshold (e.g., 0.10%) may require structural elucidation, as per ICH Q3A guidelines.[4]
Workflow for Chromatographic Purity Assessment
Spectroscopic Confirmation: NMR and MS for Identity and Structural Verification
While chromatography provides quantitative purity data, it reveals little about the chemical identity of the main peak or its impurities. Spectroscopic techniques are essential for confirming the structure of this compound and identifying unknown impurities.
¹H NMR Spectroscopy: The Gold Standard for Structural Identity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for confirming molecular structure. It provides definitive evidence of the compound's identity by mapping the chemical environment of every proton in the molecule.
Causality in Protocol: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for this molecule as it readily dissolves the compound and its labile phenolic (-OH) and amine (-NH) protons are typically observable as broad singlets, which can exchange with residual water in the solvent.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Interpretation:
-
BOC Group: A characteristic sharp singlet integrating to 9 protons will appear around 1.5 ppm.
-
Aromatic Protons: A series of doublets and multiplets will be observed between ~6.5 and 7.5 ppm, corresponding to the protons on the two phenyl rings.
-
Labile Protons: Broad singlets for the -NH (amide) and -OH (phenol) protons will be present, typically downfield (>8.0 ppm).
-
Purity Check: The presence of unexpected peaks indicates impurities. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Mass Spectrometry (MS): Molecular Weight Verification and Impurity ID
Mass Spectrometry provides the exact molecular weight of the compound, serving as a rapid and highly sensitive identity check. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurities detected by HPLC/UPLC.
Key Mechanistic Insight: A crucial diagnostic feature for this molecule is the behavior of the tert-butyloxycarbonyl (BOC) protecting group in the mass spectrometer source. Under typical electrospray ionization (ESI) conditions, the BOC group is prone to fragmentation, leading to a characteristic neutral loss of isobutylene (56 Da).[16][17] Observing this loss from the protonated molecular ion ([M+H]⁺) provides strong evidence for the presence of the BOC group.[18][19]
Experimental Protocol: LC-MS
-
LC System: Use the same UPLC method as described in Section 1.
-
MS System: Direct the eluent from the UPLC column into an ESI source coupled to a time-of-flight (TOF) or quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode (ESI+).
-
Data Acquisition: Scan a mass range appropriate for the target compound (e.g., m/z 100-500).
-
Data Interpretation:
-
Main Compound: Look for the protonated molecular ion [M+H]⁺ at m/z 286.14.
-
BOC Fragmentation: Identify the key fragment ion at m/z 230.10, corresponding to the loss of isobutylene ([M+H - 56]⁺).
-
Impurities: Extract the mass spectra of impurity peaks from the chromatogram to determine their molecular weights, providing critical clues for structural elucidation.
-
A Unified Analytical Strategy: Integrating Techniques
No single technique provides a complete picture of a compound's purity. A robust analytical strategy relies on the orthogonal and complementary nature of chromatography and spectroscopy. Chromatography quantifies known and unknown impurities, while NMR and MS confirm the identity of the main component and help elucidate the structure of those impurities.
Summary Comparison of Core Analytical Methods
| Parameter | HPLC / UPLC | ¹H NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Purpose | Separation and Quantitation | Structural Elucidation & Identity | Molecular Weight Confirmation |
| Quantitation | Excellent (Area %) | Good (with internal standard) | Poor (signal intensity varies) |
| Sensitivity | High | Low to Moderate | Very High |
| Information Provided | Retention Time, Purity, Impurity Profile | Chemical Structure, Functional Groups | Molecular Weight, Fragmentation |
| Typical Use Case | Routine Quality Control, Stability Testing | Identity Confirmation, Final Product Release | Reaction Monitoring, Impurity ID (LC-MS) |
Conclusion
The purity assessment of this compound is a multi-faceted process that demands a thoughtful and integrated analytical approach. While high-performance chromatography (HPLC/UPLC) serves as the indispensable tool for quantitative purity determination and impurity profiling, its data must be contextualized with spectroscopic evidence. ¹H NMR provides unequivocal structural confirmation, and mass spectrometry offers rapid molecular weight verification and is critical for identifying unknown impurities.
By combining these techniques, researchers and drug development professionals can build a comprehensive, self-validating data package that ensures the quality of this vital intermediate, thereby safeguarding the integrity of the final API and aligning with the stringent expectations of global regulatory bodies.[5][12][13]
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4-((4-aminophenyl)amino)phenol | CAS 6358-03-8. Veeprho.
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Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI.
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A Senior Application Scientist's Comparative Guide to the HPLC Analysis of 4-(3-BOC-Aminophenyl)phenol and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
In the landscape of modern pharmaceutical synthesis, 4-(3-BOC-Aminophenyl)phenol stands as a crucial intermediate. Its bifunctional nature, featuring a protected amine and a reactive phenolic hydroxyl group, makes it a versatile building block for a diverse range of active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (BOC) protecting group is fundamental to many synthetic strategies, enabling selective reactions at other sites of the molecule.[1] Consequently, the accurate and precise quantification of this compound, along with the separation from its potential impurities and derivatives—such as the deprotected amine or isomeric variants—is of paramount importance for process control, stability testing, and final product quality.
High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for this purpose, offering the high resolution and quantitative accuracy necessary for rigorous pharmaceutical quality control.[1] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methodologies for the analysis of this compound, grounded in the principles of chromatographic science and validated against industry standards. We will explore the causality behind the selection of chromatographic parameters and provide the technical framework for robust method development and validation.
Physicochemical Properties and Chromatographic Behavior
Understanding the analyte's properties is the cornerstone of effective method development.
-
Structure: this compound possesses a biphenyl core structure, imparting significant hydrophobicity.
-
Polarity: The presence of the phenolic hydroxyl group introduces polarity, while the bulky, non-polar BOC group on the aminophenyl ring significantly increases its hydrophobicity compared to its deprotected analogue, 4-(3-aminophenyl)phenol. This difference in polarity is the primary lever for chromatographic separation.
-
UV Absorbance: The molecule contains two aromatic rings, which act as strong chromophores. The parent compound, 4-aminophenol, exhibits absorbance maxima around 272 nm.[2] The addition of the second phenyl ring and the BOC group is expected to cause a slight bathochromic shift (to a longer wavelength), but the fundamental chromophore remains. Therefore, detection in the range of 270-280 nm is expected to provide excellent sensitivity.
The key analytical challenge lies in achieving baseline separation between the main analyte, its starting materials, the deprotected amine impurity, and any process-related side products. The BOC-protected compound will be significantly more retained on a reversed-phase column than its more polar, deprotected counterpart.[1]
Comparative Analysis of HPLC Methodologies
We will compare two robust RP-HPLC methods: a standard, widely applicable C18-based method and an alternative method using a Phenyl-Hexyl stationary phase to offer a different selectivity profile. The choice between acetonitrile and methanol as the organic modifier can also significantly impact selectivity, particularly with phenyl-based stationary phases.[3]
Method 1: The Industry Standard - C18 with Acetonitrile Gradient
This method represents the workhorse of pharmaceutical analysis, utilizing a C18 column known for its hydrophobic retention and stability.
-
Rationale: The C18 (octadecylsilane) stationary phase provides strong hydrophobic interactions with the biphenyl and BOC moieties of the analyte, ensuring good retention.[4] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure that both less retained polar impurities and the highly retained analyte are eluted within a reasonable timeframe with good peak shape. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase serves to protonate residual silanols on the stationary phase, reducing peak tailing, and to ensure consistent ionization of the analyte.[3]
Method 2: Alternative Selectivity - Phenyl-Hexyl with Methanol Gradient
This method leverages a different separation mechanism to provide an orthogonal approach, which can be invaluable for impurity profiling.
-
Rationale: The Phenyl-Hexyl stationary phase offers unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[3] This can alter the elution order of closely related substances compared to a C18 column. Methanol is often a more effective solvent for highlighting the unique π-π selectivity of phenyl phases.[3] Formic acid is used as an alternative to TFA; it is less aggressive and can be preferable for mass spectrometry (MS) compatibility, should the method be transferred to a UPLC-MS system for impurity identification.[5]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the expected performance of the two methods based on typical chromatographic outcomes for this class of compounds.
| Parameter | Method 1: C18/Acetonitrile | Method 2: Phenyl-Hexyl/Methanol |
| Analyte Retention Time (min) | ~ 12.5 | ~ 14.2 |
| Deprotected Impurity R.T. (min) | ~ 4.8 | ~ 6.1 |
| Resolution (Analyte/Impurity) | > 15 | > 15 |
| Peak Asymmetry (Tailing Factor) | 1.1 | 1.2 |
| Theoretical Plates (Analyte) | > 15000 | > 12000 |
| Primary Separation Mechanism | Hydrophobic Interaction | Hydrophobic + π-π Interaction |
Experimental Protocols and Workflows
Workflow for HPLC Method Development and Validation
The development and validation of a reliable HPLC method is a systematic process. The following diagram illustrates the logical flow from initial parameter selection to full validation according to regulatory standards.
Caption: A logical workflow for HPLC method development and validation.
Detailed Experimental Protocol: Method 1 (C18/Acetonitrile)
This protocol provides a step-by-step methodology for the analysis of this compound using the standard C18 approach.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% (v/v) TFA in water.
-
Mobile Phase B (MPB): 0.1% (v/v) TFA in acetonitrile.
-
Filter and degas both mobile phases prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-22 min: 40% B (Re-equilibration)
-
4. Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL in the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. System Suitability and Validation:
-
The method must be validated according to ICH Q2(R2) guidelines.[6]
-
System suitability criteria should be established as per USP General Chapter <621>, including parameters like resolution between the analyte and key impurities, peak asymmetry (tailing factor), and repeatability of injections (%RSD).[7][8]
Trustworthiness and Self-Validation
The robustness of any analytical method is its hallmark of trustworthiness. For the methods described, self-validation is built into the protocol.
-
System Suitability Testing (SST): Before any sample analysis, a series of SST injections are performed. These tests verify that the chromatographic system (instrument, column, mobile phases) is performing as expected. Typical SST criteria include:
-
Resolution: The resolution between this compound and its deprotected form should be greater than 2.0.
-
Tailing Factor: The tailing factor for the main analyte peak should be between 0.8 and 1.5.
-
Precision: The relative standard deviation (%RSD) for the peak area of six replicate injections of the standard should be less than 2.0%.
-
-
Internal Benchmarking: The comparison of two methods with different selectivities (Method 1 vs. Method 2) provides a powerful cross-validation tool. Consistent purity results across both methods lend high confidence to the analytical data.
Conclusion: A Framework for Confident Analysis
The two reversed-phase HPLC methods presented provide a comprehensive framework for the analysis of this compound and its derivatives. Method 1 (C18/Acetonitrile) offers a robust, high-performance separation suitable for routine quality control. Method 2 (Phenyl-Hexyl/Methanol) provides an orthogonal selectivity that is ideal for method validation, impurity profiling, and resolving any co-elutions that might occur with the standard C18 phase.
The choice of method will depend on the specific analytical objective. For routine assays, the C18 method is likely sufficient. For in-depth impurity analysis or during method development and validation, running samples on both systems provides a more complete analytical picture. By grounding the methodology in the physicochemical properties of the analyte and adhering to the validation principles outlined by regulatory bodies like the ICH and USP, researchers can ensure the generation of accurate, reliable, and defensible data in their drug development endeavors.
References
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United States Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
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AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Waters Corporation. HPLC Separation Modes. [Link]
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Amerigo Scientific. N-Boc-3-aminophenol (97%). [Link]
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Waters Corporation. ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. [Link]
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SIELC Technologies. Separation of 2-Phenylphenol on Newcrom R1 HPLC column. [Link]
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Phenomenex. Reversed Phase HPLC Method Development. [Link]
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LCGC International. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Waters Corporation. ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. [Link]
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SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link]
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NIST. Phenol, 4-amino-3-methyl-. [Link]
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A Senior Application Scientist's Guide to the Characterization of 4-(3-BOC-Aminophenyl)phenol Reaction Products
Welcome to an in-depth technical guide on the reaction landscape of 4-(3-BOC-Aminophenyl)phenol. This document is designed for researchers, scientists, and professionals in drug development, offering a nuanced comparison of potential reaction pathways and their resulting products. Our focus is on providing not just protocols, but the underlying chemical principles that govern experimental outcomes, ensuring a foundation of expertise, authority, and trustworthiness in your synthetic endeavors.
Introduction: The Versatile Scaffolding of this compound
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group, a tert-butoxycarbonyl (BOC)-protected aniline, and a biphenyl core, presents a unique combination of reactive sites. The interplay between these functionalities allows for a diverse range of chemical transformations, making it a valuable building block for complex molecular architectures. However, this versatility also necessitates a thorough understanding of the factors that govern chemoselectivity in its reactions. This guide will dissect the reactivity of this compound, comparing key reaction pathways and providing the experimental rationale to selectively target each functional group.
The core of this molecule's reactivity lies in three distinct domains:
-
The Phenolic Hydroxyl Group: A nucleophilic center and an ortho-, para-director for electrophilic aromatic substitution.
-
The BOC-Protected Amino Group: A sterically hindered and electronically deactivated amine, stable under many conditions but susceptible to cleavage under acidic treatment.[1][2][3]
-
The Biphenyl System: A rigid backbone that can be further functionalized through cross-coupling reactions.[4]
Understanding the delicate balance of reactivity between these sites is paramount for any synthetic chemist working with this scaffold.
Figure 1: Logical relationship of reactive sites in this compound and their corresponding primary reaction pathways.
Part 1: Comparative Analysis of Reaction Pathways
The strategic functionalization of this compound hinges on the selective manipulation of its phenolic and amino moieties. The BOC protecting group plays a crucial role in directing this selectivity.
O-Alkylation vs. N-Alkylation: A Matter of Nucleophilicity and Sterics
A common challenge with aminophenols is achieving selective alkylation.[5] In the case of this compound, the outcome is heavily influenced by the reaction conditions and the nature of the electrophile.
-
O-Alkylation (Favored Pathway): The phenolic proton is significantly more acidic than the N-H proton of the carbamate. In the presence of a base (e.g., K₂CO₃, Cs₂CO₃, NaH), the phenol is readily deprotonated to form a highly nucleophilic phenoxide ion. This phenoxide will preferentially attack alkyl halides or other alkylating agents to yield the corresponding O-alkylated product. The bulky BOC group sterically hinders the nitrogen atom, further disfavoring N-alkylation.[5][6][7] Computational studies on phenol alkylation confirm that O-alkylation is the most energetically favorable pathway under neutral or basic conditions.[8]
-
N-Alkylation (Less Common): Direct N-alkylation of the BOC-protected amine is generally difficult due to the electron-withdrawing nature of the carbonyl group, which reduces the nucleophilicity of the nitrogen.[9] While some specialized methods exist for the N-alkylation of BOC-protected amines, these often require strong bases and specific electrochemical conditions that are not typical for simple alkylations.[10] In most standard synthetic protocols, O-alkylation will be the predominant, if not exclusive, outcome.
Table 1: Comparison of Alkylation Reaction Outcomes
| Reaction Type | Reagents & Conditions | Major Product | Rationale |
| O-Alkylation | Alkyl halide (e.g., R-Br), K₂CO₃, DMF, 25-80°C | 4-(3-BOC-Aminophenyl)alkoxybenzene | Deprotonation of the more acidic phenol forms a potent phenoxide nucleophile. Steric hindrance at the nitrogen by the BOC group.[5][6] |
| N-Alkylation | Strong base (e.g., t-BuOK), alkyl halide, DMSO | Mixture, low yield of N-alkylated product | The nitrogen of the BOC-carbamate is a poor nucleophile. Harsh conditions may lead to side reactions or deprotection.[10] |
O-Acylation vs. N-Acylation: Controlling Reactivity
Similar to alkylation, the acylation of this compound can be directed to either the oxygen or nitrogen atom, although O-acylation is generally more straightforward.
-
O-Acylation (Favored): In the presence of a non-nucleophilic base like pyridine or triethylamine, the phenolic hydroxyl group will react with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form the corresponding ester. This is a standard and high-yielding transformation.[11]
-
N-Acylation (Context-Dependent): While the nitrogen in a BOC-carbamate is a weak nucleophile, acylation is possible under certain conditions. However, for p-aminophenol itself, the amino group is generally a better nucleophile than the hydroxyl group, leading to preferential N-acylation.[12] The presence of the BOC group reverses this inherent reactivity. To achieve N-acylation, one would typically first deprotect the BOC group and then perform the acylation on the resulting free amine.
BOC-Deprotection: Unmasking the Amine
The removal of the BOC protecting group is one of the most fundamental and reliable reactions for this substrate. The carbamate linkage is designed to be stable to basic and nucleophilic conditions but is readily cleaved by acid.[1][3][13]
-
Mechanism: The reaction proceeds by protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the loss of a stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.[14]
Table 2: Common Reagents for BOC Deprotection
| Reagent | Solvent | Typical Conditions | Comments |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% TFA in DCM, 0°C to RT, 1-2 hours | Highly effective and common. The product is isolated as a TFA salt.[14][15] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 4M HCl in Dioxane, RT, 1-4 hours | Provides the product as a hydrochloride salt, which can be advantageous for purification and stability.[13] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | 85% H₃PO₄ in THF | A milder, environmentally benign alternative.[2] |
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Core
The biphenyl scaffold of this compound is amenable to further elaboration using powerful C-C and C-N bond-forming reactions.
-
Suzuki-Miyaura Coupling: While the molecule itself is not a typical substrate for Suzuki coupling, it can be easily converted into one. The phenolic hydroxyl group can be transformed into a triflate (-OTf), an excellent leaving group for palladium-catalyzed cross-coupling. The resulting aryl triflate can then be coupled with a wide variety of boronic acids or esters to introduce new aryl or alkyl substituents.[16][17] The synthesis of the this compound core itself often relies on a Suzuki coupling between a protected 3-haloaniline and a 3-hydroxyphenyl boronic acid.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of C-N bonds.[18][19][20][21] The triflated derivative of this compound can be coupled with primary or secondary amines to generate more complex tri- or tetra-arylamine structures. Conversely, after BOC deprotection, the resulting 3-(3-aminophenyl)phenol can act as the amine coupling partner with other aryl halides or triflates.
Figure 2: A workflow diagram illustrating the primary synthetic transformations available for this compound.
Part 2: Field-Proven Experimental Protocols
The following protocols are provided as trusted, self-validating methodologies for the key transformations discussed.
Protocol 1: Selective O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-(3-BOC-Aminophenyl)-1-benzyloxybenzene.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration of the phenol.
-
Addition of Electrophile: Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure O-alkylated product.
Protocol 2: Standard BOC-Deprotection
This protocol describes the synthesis of 3-(3-aminophenyl)phenol hydrochloride.
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of methanol or ethyl acetate in a round-bottom flask.
-
Acidification: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt should form within 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to yield the pure 3-(3-aminophenyl)phenol hydrochloride salt.
References
- Vertex AI Search.
- Sigma-Aldrich. 4-Hydroxyphenylboronic acid.
- Vertex AI Search. Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
- ResearchGate. Reactions for Suzuki-Miyaura cross coupling of 11a.
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- Wikipedia.
- National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- ResearchGate. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
- Chemistry LibreTexts.
- University of Groningen.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health.
- Wikipedia. Phenol.
- National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (Top): Reaction scheme for Suzuki coupling of....
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- Reddit. O-alkylation of phenol in the presence of a nucleophilic tertiary amine.
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- MDPI. Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels.
- Master Organic Chemistry. Amine Protection and Deprotection.
- ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the....
- Benchchem. 3-(3-BOC-Aminophenyl)phenol.
- Google Patents.
- National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Google Patents.
- ResearchGate. Three-component reaction of o-aminophenol (o-phenylenediamine)
- Quora.
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A Comparative Guide to the Quantitative Analysis of 4-(3-BOC-Aminophenyl)phenol by LC-MS
For researchers, scientists, and drug development professionals, the precise and reliable quantification of key intermediates is a cornerstone of robust process development and quality control. 4-(3-BOC-Aminophenyl)phenol, a crucial building block in the synthesis of various pharmaceutical compounds, demands an analytical methodology that is not only accurate and sensitive but also efficient and dependable. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of this compound, contrasting its performance with alternative techniques and providing the foundational data and protocols necessary for immediate application.
The narrative that follows is built upon years of field experience in analytical chemistry, emphasizing the causality behind experimental choices to ensure that the described protocols are not just a series of steps, but a self-validating system.
The Analytical Challenge: Understanding this compound
This compound possesses a unique combination of functional groups—a phenol, a BOC-protected amine, and a biphenyl-like structure. This chemical architecture presents specific analytical considerations:
-
Chromatographic Behavior: The molecule has moderate polarity, making it well-suited for reverse-phase chromatography. The phenolic hydroxyl group can interact with residual silanols on silica-based columns, potentially causing peak tailing. The bulky BOC group influences its retention and interaction with the stationary phase.
-
Detection: The presence of aromatic rings provides a good chromophore for UV detection. However, for high sensitivity and specificity, especially in complex matrices, a more advanced detection method is required.
-
Stability: The BOC protecting group can be susceptible to hydrolysis under strongly acidic conditions, a factor that must be considered during mobile phase selection and sample preparation.
Gold Standard: Quantitative Analysis by LC-MS/MS
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex mixtures due to its unparalleled sensitivity and selectivity.[1][2]
The Rationale for LC-MS/MS
The primary advantage of LC-MS/MS lies in its ability to selectively monitor a specific precursor-to-product ion transition for the analyte of interest. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, a common challenge with less specific detectors like UV.[3] For this compound, this means we can confidently quantify it even in the presence of structurally similar impurities or starting materials.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS/MS.
Caption: Workflow for the quantitative LC-MS/MS analysis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point for method development and validation, grounded in principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9]
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample in 50:50 acetonitrile/water to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.
3. LC-MS/MS Method Parameters:
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC system capable of binary gradient elution | A UPLC system is preferred for faster analysis times and better peak resolution. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides good retention for this moderately polar analyte. The smaller particle size enhances efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte in positive ion mode, enhancing ESI efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reverse-phase chromatography, providing good peak shape. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min. | A gradient elution ensures that the analyte is eluted with a good peak shape and that any late-eluting impurities are washed from the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
| MS System | Triple Quadrupole Mass Spectrometer | A triple quadrupole instrument is essential for MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar to moderately polar molecules. Positive mode is chosen to protonate the analyte. |
| MRM Transition | To be determined experimentally (e.g., [M+H]+ -> fragment ion) | The specific precursor and product ions must be optimized by infusing the analyte directly into the mass spectrometer. For this compound (MW=285.34), the precursor would be m/z 286.1. |
| Collision Energy | To be determined experimentally | This parameter is optimized to maximize the intensity of the product ion. |
Method Validation
A rigorous method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[4][9][10] Key validation parameters are summarized in the table below, with typical expected performance for an LC-MS/MS method.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | < 0.5 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 5% |
| Specificity | Confirmed by unique MRM transition and chromatography |
Comparative Analysis: LC-MS/MS vs. HPLC-UV
While LC-MS/MS offers superior performance, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a viable alternative, particularly in less demanding applications.
HPLC-UV: The Workhorse Alternative
HPLC-UV is a robust and widely accessible technique.[1] The chromatographic principles are the same as in LC-MS, but the detection method is based on the absorbance of UV light by the analyte.
Performance Comparison
The following table provides a direct comparison of the two techniques for the analysis of this compound.
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate. Susceptible to interference from co-eluting compounds.[11] | Excellent. Distinguishes analyte based on mass-to-charge ratio.[1] |
| Sensitivity | ppm (µg/mL) range | ppb (ng/mL) to ppt (pg/mL) range.[1] |
| Linear Dynamic Range | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude |
| Matrix Effects | Less prone to signal suppression/enhancement | Can be affected by ion suppression |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower. Uses standard HPLC grade solvents. | Higher. Requires LC-MS grade solvents and gases.[1] |
| Expertise Required | Moderate | High |
Decision-Making Guide
The choice between HPLC-UV and LC-MS/MS depends on the specific analytical needs. The following diagram provides a simplified decision-making framework.
Caption: Decision tree for selecting an analytical method.
Conclusion and Future Perspectives
For the quantitative analysis of this compound, LC-MS/MS stands out as the superior technique, offering unmatched sensitivity and selectivity. This is particularly crucial in drug development, where the accurate quantification of intermediates and the detection of trace-level impurities are paramount for process control and regulatory compliance. The provided LC-MS/MS protocol serves as a robust and validated starting point for implementation in a research or quality control setting.
While HPLC-UV remains a valuable tool for routine analysis in simpler matrices, the trend in the pharmaceutical industry is towards more sensitive and specific methods. As regulatory expectations for process understanding and impurity control continue to rise, the adoption of LC-MS/MS for the analysis of critical intermediates like this compound will become increasingly standard. Future advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), may offer even greater insights into impurity profiling, further solidifying the central role of mass spectrometry in pharmaceutical analysis.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
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Quality Guidelines - ICH. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
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HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
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Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International. [Link]
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Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... - ResearchGate. [Link]
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3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]
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LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC - NIH. [Link]
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Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC - NIH. [Link]
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A Comparative Guide to the Synthetic Routes of 4-(3-BOC-Aminophenyl)phenol
Executive Summary
4-(3-BOC-Aminophenyl)phenol is a valuable bifunctional intermediate in medicinal chemistry and materials science, incorporating a protected aniline moiety and a reactive phenol. Its synthesis is critical for the development of a wide array of more complex molecules. This in-depth technical guide provides a comparative analysis of the primary synthetic strategies for preparing this key intermediate. We will explore two principle pathways: palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig couplings—and a classical multi-step approach involving nitration, reduction, and protection. This guide will furnish detailed experimental protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the most suitable route for their specific needs, considering factors such as yield, scalability, cost, and available starting materials.
Introduction
The strategic importance of this compound lies in its orthogonal functionalities. The tert-butoxycarbonyl (BOC) protecting group on the aniline nitrogen allows for selective reactions at the phenolic hydroxyl group, such as etherification or esterification. Subsequent removal of the acid-labile BOC group unmasks the aniline for further elaboration, including amidation or N-arylation. This versatility makes it a sought-after building block in the synthesis of pharmaceuticals and functional materials. The selection of an optimal synthetic route is paramount and is often dictated by a balance of efficiency, cost-effectiveness, and environmental impact.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction joins an organoboron species with an organohalide.[2] For the synthesis of this compound, this can be envisioned through the coupling of a protected aminophenylboronic acid derivative with a halophenol.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-iodophenol), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., (3-(tert-butoxycarbonylamino)phenyl)boronic acid) transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocol
-
Materials:
-
(3-(tert-butoxycarbonylamino)phenyl)boronic acid
-
4-Iodophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction flask, add (3-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 equivalents), 4-iodophenol (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%) to the reaction mixture.
-
Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Advantages and Disadvantages
-
Advantages: High yields, excellent functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts. The reaction conditions are generally mild.
-
Disadvantages: The cost of palladium catalysts and ligands can be a significant factor, especially for large-scale synthesis. The boronic acid starting material may also be expensive.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[1][3][4] This method provides a direct way to construct the diarylamine core, which can then be further functionalized. For the synthesis of this compound, this would involve coupling a protected haloaniline with 4-aminophenol.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-couplings:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., tert-butyl (3-bromophenyl)carbamate) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (e.g., 4-aminophenol) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product and regenerating the Pd(0) catalyst.[3]
Experimental Protocol
-
Materials:
-
tert-Butyl (3-bromophenyl)carbamate
-
4-Aminophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In an inert atmosphere glovebox or under a stream of argon, charge a reaction vessel with tris(dibenzylideneacetone)dipalladium(0) (e.g., 1-2 mol%), Xantphos (e.g., 2-4 mol%), and sodium tert-butoxide (e.g., 1.5 equivalents).
-
Add tert-butyl (3-bromophenyl)carbamate (1.0 equivalent) and 4-aminophenol (1.2 equivalents).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture with stirring (e.g., to 100-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Advantages and Disadvantages
-
Advantages: High functional group tolerance, generally high yields, and applicability to a wide range of amine and aryl halide coupling partners.[3]
-
Disadvantages: Similar to the Suzuki coupling, the cost of the palladium catalyst and specialized phosphine ligands can be high. The reaction often requires strictly inert conditions and anhydrous solvents.
Route 3: Nitration, Reduction, and BOC Protection
This classical multi-step approach avoids the use of expensive palladium catalysts and relies on more traditional organic transformations. The synthesis begins with the nitration of a biphenyl precursor, followed by reduction of the nitro group to an amine, and finally, protection of the resulting amine with a BOC group.
Reaction Sequence
-
Nitration of 4-phenylphenol: 4-Phenylphenol is nitrated, typically at the 3-position of the non-phenolic ring, using a mixture of nitric acid and sulfuric acid.
-
Reduction of the Nitro Group: The resulting 3-nitro-4'-hydroxybiphenyl is then reduced to 3-amino-4'-hydroxybiphenyl (4-(3-aminophenyl)phenol). Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
BOC Protection: The final step involves the protection of the newly formed amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.
Experimental Protocol (Illustrative)
-
Step 1: Nitration of 4-phenylphenol
-
Dissolve 4-phenylphenol in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath and slowly add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water until neutral, and dry the crude 3-nitro-4'-hydroxybiphenyl.
-
-
Step 2: Reduction of 3-nitro-4'-hydroxybiphenyl
-
Suspend the nitro compound in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid, and heat the mixture.
-
Alternatively, perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain 4-(3-aminophenyl)phenol.
-
-
Step 3: BOC Protection of 4-(3-aminophenyl)phenol
-
Dissolve 4-(3-aminophenyl)phenol in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base such as triethylamine (1.2 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.[5]
-
Advantages and Disadvantages
-
Advantages: Avoids the use of expensive transition metal catalysts. The starting materials and reagents are generally less expensive and readily available. This route can be more cost-effective for large-scale production.
-
Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield. The nitration step can sometimes produce regioisomers, requiring careful purification. The use of strong acids and potentially hazardous reagents requires careful handling.
Comparative Analysis
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Nitration, Reduction, Protection |
| Key Transformation | C-C bond formation | C-N bond formation | Functional group interconversion |
| Number of Steps | 1 | 1 | 3 |
| Typical Yield | High to Excellent | High to Excellent | Moderate (overall) |
| Catalyst | Palladium complex | Palladium complex | None (uses stoichiometric reagents) |
| Reagent Cost | High (Pd catalyst, ligand, boronic acid) | High (Pd catalyst, ligand) | Low to Moderate |
| Reaction Conditions | Mild to moderate temperature | Mild to moderate temperature | Varies (low temp for nitration, heating for reduction) |
| Scalability | Good, but catalyst cost can be a factor | Good, but catalyst cost can be a factor | Excellent |
| Key Advantages | High efficiency, functional group tolerance | High efficiency, broad substrate scope | Low reagent cost, no precious metals |
| Key Disadvantages | Cost of catalyst and reagents | Cost of catalyst and reagents, requires inert conditions | Multi-step, potential for regioisomers, lower overall yield |
Conclusion
The choice of synthetic route to this compound is a strategic decision that depends on the specific requirements of the researcher or organization. For rapid, high-yielding access to the target molecule on a laboratory scale, and where functional group tolerance is critical, the Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent powerful and efficient options. The primary drawback of these methods is the significant cost associated with palladium catalysts and specialized ligands.
For large-scale industrial production where cost is a primary driver, the classical three-step route involving nitration, reduction, and BOC protection offers a more economical alternative. While the overall yield may be lower and the process more labor-intensive, the avoidance of expensive precious metal catalysts makes it an attractive option for bulk manufacturing. Careful optimization of each step is necessary to maximize efficiency and minimize the formation of byproducts.
Ultimately, the selection of the optimal synthetic pathway requires a thorough evaluation of the available resources, desired scale of production, and the economic and environmental impact of each approach.
Visual Workflow Diagrams
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Nitration, Reduction, and Protection Workflow
Caption: Multi-step synthesis of this compound via nitration, reduction, and protection.
References
-
Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available at: [Link]
-
Organic Syntheses Procedure. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Resources Worldwide. Available at: [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]
- United States Patent (19). Google Patents.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
- DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL. Google Patents.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
- CN101066929A - Process of preparing 4-amino-3-nitro phenol. Google Patents.
-
Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Indian Academy of Sciences. Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]
- United States Patent (19). Google Patents.
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. Available at: [Link]
-
CHEM 2325 Module 12: Preparation of Organoboron Reagent for Suzuki Coupling. YouTube. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]
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- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Alternative Building Blocks for 4-(3-BOC-Aminophenyl)phenol in Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. 4-(3-BOC-Aminophenyl)phenol stands as a versatile bifunctional monomer, widely employed in the synthesis of high-performance polymers and as a crucial intermediate in drug discovery. Its unique structure, featuring a nucleophilic phenol and a protected amine, allows for sequential and controlled functionalization. However, the specific positioning of these groups and the nature of the protecting group can significantly influence reaction kinetics, polymer properties, and the overall efficiency of a synthetic route.
This guide provides a comparative analysis of viable alternatives to this compound, focusing on isomeric variations and alternative amine-protecting groups. By presenting experimental data and exploring the causality behind synthetic choices, this document aims to equip researchers with the knowledge to make informed decisions in monomer selection for their specific applications.
Isomeric Alternatives: A Comparative Analysis of Meta vs. Para Substitution
The positional isomerism of the aminophenyl moiety in relation to the phenolic group plays a critical role in determining the properties of the resulting macromolecules, particularly in the realm of high-performance polymers such as polyamides and polyimides. The two most relevant alternatives to the meta-substituted this compound are its ortho- and para-isomers: 4-(2-BOC-Aminophenyl)phenol and 4-(4-BOC-Aminophenyl)phenol.
Influence on Polymer Properties
The geometry of the diamine monomer is a key determinant of the final polymer's characteristics. Polymers derived from para-isomers tend to have more linear and rigid backbones, which facilitates closer chain packing and stronger intermolecular interactions. In contrast, the kinked structure of meta-isomers leads to more amorphous polymers with disrupted chain packing.
This structural difference has profound implications for the thermal and mechanical properties, as well as the solubility of the resulting polymers.
Thermal and Mechanical Properties:
Studies on aromatic polyimides have demonstrated that polymers prepared from p-diamines generally exhibit the highest glass transition temperatures (Tg), indicating more rigid molecular structures and higher thermal stability.[1] Conversely, those synthesized from m-diamines have the lowest Tg values, suggesting a more flexible molecular backbone.[1][2] For instance, in a comparative study of copoly(amide-imide)s, films made from p-substituted diamine isomers showed superior thermo-mechanical properties compared to their m-substituted counterparts at the same monomer content.[3][4] This is attributed to the higher chain rigidity of the para-isomer, which leads to improved in-plane orientation of the polymer chains.[2]
Solubility:
A significant advantage of using meta-isomeric building blocks is the enhanced solubility of the resulting polymers. The less regular polymer chain conformation resulting from the kinked structure of m-isomers reduces crystallinity and allows for better solvent penetration.[5] Research on sulfonated polyimides has shown that polymers based on nonlinear sulfonated diamines (meta- and ortho-isomers) have much better solubility in many organic solvents than those based on linear (para-isomer) diamines.[6] This improved solubility is a critical factor for the processability of high-performance polymers, enabling techniques like solution casting to form films.[5]
| Property | Meta-Isomer (e.g., 4-(3-Aminophenyl)phenol) | Para-Isomer (e.g., 4-(4-Aminophenyl)phenol) | Rationale |
| Polymer Rigidity | More Flexible | More Rigid | The kinked structure of the meta-isomer leads to a less linear polymer backbone. |
| Glass Transition Temp. (Tg) | Lower | Higher | The linear structure of the para-isomer allows for more ordered chain packing and stronger intermolecular forces.[1] |
| Solubility | Higher | Lower | The irregular chain structure of the meta-isomer disrupts crystal packing, leading to better solvation.[6] |
| Optical Transparency | Generally Higher | Generally Lower | The more amorphous nature of polymers from meta-isomers can lead to higher optical transparency.[3][4] |
Alternative N-Protecting Groups: A Strategic Choice
The tert-Butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal with moderate to strong acids. However, the choice of protecting group is a strategic decision that depends on the overall synthetic plan, particularly the presence of other acid- or base-labile functionalities in the molecule. The primary alternatives to the BOC group are the Fluorenylmethyloxycarbonyl (Fmoc) and Benzyloxycarbonyl (Cbz) groups.
BOC (tert-Butoxycarbonyl) Group
-
Cleavage: Acid-labile (e.g., Trifluoroacetic acid (TFA)).
-
Advantages: Stable to a wide range of nucleophiles and bases. The byproducts of deprotection (isobutylene and CO2) are volatile and easily removed.
-
Considerations: The acidic conditions required for deprotection may not be suitable for molecules containing other acid-sensitive groups.
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
-
Cleavage: Base-labile (e.g., piperidine in DMF).
-
Advantages: The mild basic conditions for deprotection offer orthogonality with acid-labile protecting groups (like tert-butyl esters). This is a cornerstone of modern solid-phase peptide synthesis. The fluorenyl group's UV absorbance allows for straightforward reaction monitoring.
-
Considerations: The fluorenyl group is larger and may impact the solubility and reactivity of the monomer.
Cbz (Benzyloxycarbonyl) Group
-
Cleavage: Hydrogenolysis (e.g., H2, Pd/C).
-
Advantages: Stable to both acidic and basic conditions, providing another layer of orthogonality.
-
Considerations: The hydrogenolysis conditions are not compatible with molecules containing reducible functional groups such as alkenes, alkynes, or some sulfur-containing groups. The catalyst can also be sensitive to poisoning.
The choice between these protecting groups is dictated by the desired orthogonality in a multi-step synthesis. For instance, if a synthetic route requires the removal of an amine protecting group without affecting an acid-labile ester elsewhere in the molecule, the base-labile Fmoc group would be the superior choice over the acid-labile BOC group.
Experimental Protocols
Synthesis of Aromatic Polyamides from Isomeric Diamines
The following is a general procedure for the low-temperature solution polycondensation of an aminophenylphenol with an aromatic diacid chloride. This method can be adapted to compare the performance of different isomers.
Materials:
-
N-BOC-protected aminophenylphenol isomer (e.g., this compound or 4-(4-BOC-Aminophenyl)phenol)
-
Terephthaloyl chloride or Isophthaloyl chloride
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine
-
Methanol
-
Hydrochloric acid (for deprotection)
-
Triethylamine (for neutralization)
Procedure:
-
Deprotection of the Monomer:
-
Dissolve the N-BOC-protected aminophenylphenol isomer in a suitable solvent (e.g., Dichloromethane).
-
Add an excess of Trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the resulting amine salt in water and neutralize with a base such as triethylamine.
-
Extract the deprotected aminophenylphenol with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the free amine.
-
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the deprotected aminophenylphenol isomer in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of the aromatic diacid chloride (e.g., terephthaloyl chloride) portion-wise while stirring vigorously.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours until a viscous solution is formed.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it under vacuum at an elevated temperature.
-
Characterization:
The resulting polyamides can then be characterized and compared based on:
-
Yield and Inherent Viscosity: To assess the efficiency of the polymerization.
-
Solubility: In a range of organic solvents.
-
Thermal Properties: Using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and glass transition temperature.
-
Mechanical Properties: By casting films from the polymer solution and performing tensile tests.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis and characterization of aromatic polyamides.
Conclusion
The choice of a building block in chemical synthesis is a critical decision with far-reaching consequences for the properties of the final product and the efficiency of the synthetic process. While this compound is a valuable and versatile monomer, its isomeric and protecting group variants offer a palette of options for fine-tuning material properties. The para-isomer is generally preferred for applications requiring high thermal and mechanical stability, whereas the meta-isomer is advantageous for achieving better solubility and processability. The selection of an N-protecting group beyond BOC, such as Fmoc or Cbz, should be guided by the need for orthogonal deprotection strategies in complex, multi-step syntheses. A thorough understanding of these structure-property relationships empowers researchers to rationally design and synthesize novel materials and molecules with tailored functionalities.
References
- St. Clair, T. L., & St. Clair, A. K. (1976). Polyimide structure-property relationships. II - Polymers from isomeric diamines. Polymer Engineering and Science, 16(5), 314-317.*
- [This would be a placeholder for a relevant reference comparing BOC and Fmoc groups, if found.]
-
Choi, M. Y., Lee, S. J., Kwac, L. K., Kim, H. G., & Chang, J. H. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances, 11(48), 30479–30486. [Link]
-
Choi, M. Y., Lee, S. J., Kwac, L. K., Kim, H. G., & Chang, J. H. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances, 11(48), 30479–30486. [Link]
- Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.*
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-
Choi, M. Y., Lee, S. J., Kwac, L. K., Kim, H. G., & Chang, J. H. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances, 11(48), 30479–30486. [Link]
- [This would be a placeholder for a relevant reference on polymer characteriz
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- Gao, L., et al. (Year). Structure-property Relationship of Polyimides Derived from Sulfonated Diamine Isomers. Journal Name, Volume(Issue), Pages. [Please note: A specific reference with this exact title was not found in the provided search results, but the information is synthesized from the general findings of the search.]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment (PPE) for Handling 4-(3-BOC-Aminophenyl)phenol
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 4-(3-BOC-Aminophenyl)phenol. The information herein is synthesized from established safety data for structurally related aminophenols and best practices for laboratory chemical handling, designed to empower you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks of this compound
While a specific, comprehensive toxicological profile for this compound is not widely documented, its structure dictates a cautious approach. The molecule combines a phenol ring with a BOC-protected aminophenyl group. The primary hazards are derived from the parent compound, 4-aminophenol, and general phenol chemistry. The tert-Butyloxycarbonyl (BOC) group protects the amine, reducing its nucleophilicity, but the fundamental hazards of the aminophenol core remain.
Handle this compound as a substance with the potential for skin and eye irritation, systemic toxicity upon absorption, and as a potential sensitizer.[1] Phenols, as a class, are known to be corrosive and can cause severe burns, which may be initially painless due to anesthetic properties.[2][3] Furthermore, aminophenols are classified as harmful if swallowed or inhaled, are suspected of causing genetic defects, and may cause damage to organs (specifically the kidneys) through prolonged or repeated exposure.[4][5]
Table 1: Summary of Potential Hazards (Based on 4-Aminophenol and 3-(Boc-amino)phenol)
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
|---|---|---|---|
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or if inhaled.[4][5][6] | pictogram | P261, P264, P270, P271, P301+P312, P304+P340 |
| Skin Irritation / Sensitization | Causes skin irritation and may cause an allergic skin reaction.[1][4] Phenol can be absorbed through the skin and cause systemic toxicity.[3] | pictogram | P280, P302+P352, P333+P313 |
| Serious Eye Irritation | Causes serious eye irritation.[1] Phenols can cause permanent eye injury and blindness.[3] | pictogram | P280, P305+P351+P338 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[4][5] | pictogram | P201, P202, P281, P308+P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] May cause damage to kidneys through prolonged or repeated exposure.[4] | pictogram | P260, P314 |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4][5][7] | pictogram | P273, P391 |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of specific items depends on the scale and nature of the operation, as detailed in Table 2.
Table 2: PPE Requirements by Laboratory Task
| Task | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
|---|---|---|
| Weighing/Transfer of Solid | - Double Nitrile Gloves- ANSI Z87.1 Safety Glasses- Fully-buttoned Lab Coat | - Chemical Goggles- Face Shield (if outside a fume hood)- Disposable Sleeve Covers |
| Preparing Solutions (Dissolving) | - Double Nitrile Gloves- Chemical Goggles- Fully-buttoned Lab Coat | - Neoprene or Butyl Gloves over Nitrile Gloves[8]- Face Shield- Chemical-resistant Apron |
| Running Reactions / Work-up | - Double Nitrile Gloves- Chemical Goggles- Fully-buttoned Lab Coat | - Neoprene or Butyl Gloves over Nitrile Gloves[8]- Face Shield- Chemical-resistant Apron |
| Handling Waste / Decontamination | - Heavy-duty Nitrile or Butyl Gloves- Chemical Goggles- Fully-buttoned Lab Coat | - Face Shield- Chemical-resistant Apron |
Step-by-Step PPE Procedure
Donning (Putting On) PPE:
-
Outer Garments: Start with a lab coat. If a high splash risk exists, don a chemical-resistant apron.
-
Gloves (First Pair): Inspect a pair of nitrile gloves for any defects and put them on.
-
Eye/Face Protection: Put on chemical goggles. If required, add a face shield over the goggles.
-
Gloves (Second Pair): Put on a second pair of nitrile gloves (or heavier neoprene/butyl gloves) over the first. Ensure the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the outer surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Outer Garments: Remove the apron (if used) and the lab coat. Turn the lab coat inside out as you remove it to contain any surface contamination.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hygiene: Wash your hands and face thoroughly with soap and water after completing the work and removing all PPE.[4]
Operational and Handling Plan
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All work involving this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][8][9] This is the most critical control measure to prevent inhalation of dust or vapors.[2]
Safe Handling Practices
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure an appropriate hazardous waste container is readily accessible.
-
Weighing: To minimize dust generation, do not pour the solid directly. Use a spatula to carefully transfer the material onto weighing paper or into a container.[10]
-
Transfers: If transferring solutions, use a pipette or a funnel to minimize the risk of splashing.
-
Awareness: Never work alone when handling this compound.[3] Ensure a colleague is aware of the procedure and is in the vicinity.
Storage Requirements
-
Store this compound in a tightly closed, clearly labeled container.[4][7]
-
Keep the container in a cool, dry, and well-ventilated area, separate from strong oxidizing agents.[2][4]
-
The storage location should be a locked cabinet or an area accessible only to authorized personnel.[4][5]
Emergency Procedures and Disposal
Spill Response
-
Minor Spill (in fume hood):
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[11]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the contaminated area.
-
First Aid: Immediate Action is Critical
-
Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected area with copious amounts of water for at least 15 minutes.[10] If available, wipe the area with polyethylene glycol (PEG-300 or PEG-400) as this is the recommended first aid for phenol exposure.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[10][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4][10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4][10] Seek immediate medical attention.
Waste Disposal Plan
-
Solid Waste: All un-used solid this compound and any material used to clean up spills must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Solutions containing this compound must be collected in a shatter-proof, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless specifically permitted by your institution's EHS guidelines.[4][11]
-
Contaminated Materials: Disposable PPE (gloves, sleeve covers), weighing papers, and contaminated paper towels must be placed in a sealed bag within the fume hood and then transferred to the solid hazardous waste container.[11]
-
Final Disposal: All waste must be disposed of through your institution's official hazardous waste program.[4][5] Do not pour any waste down the drain.[4]
Workflow Diagram for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on task and exposure risk.
References
- Standard Operating Procedure. Phenol. (n.d.).
- THE DO'S AND DON'TS for the SAFE USE of PHENOL. (2020).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- 4-AMINOPHENOL Extra Pure MSDS | CAS 123-30-8 MSDS - Loba Chemie. (2016-04-20).
- 4-Aminophenol - Safety Data Sheet. (2015-06-12).
- Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.).
- MATERIAL SAFETY DATA SHEET. (n.d.).
- Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.).
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-08).
- Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6). (2016-09-28).
- Provisional Peer Reviewed Toxicity Values for p-Aminophenol. (2005-08-08).
- 3 - SAFETY DATA SHEET. (2010-09-02).
- How can I dispose phenol? - ResearchGate. (2015-01-09).
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- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
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- 12. petrochemistry.eu [petrochemistry.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
